Benzofuran-3-carboxylic acid methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZWEVLMFYQKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269655 | |
| Record name | 3-Benzofurancarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401269655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4687-24-5 | |
| Record name | 3-Benzofurancarboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4687-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzofurancarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401269655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzofuran 3 Carboxylic Acid Methyl Ester and Its Derivatives
Classical and Established Synthetic Routes to Benzofuran-3-carboxylates
Established synthetic routes to benzofuran-3-carboxylates often involve multi-step sequences starting from readily available precursors. These methods, while sometimes lengthy, are robust and have been widely used for the synthesis of a diverse range of derivatives.
Decarboxylation Approaches for Benzo[b]furan-3-carboxylic Acids
Decarboxylation serves as a crucial step in the synthesis of specific benzofuran (B130515) derivatives, particularly when a substituent is desired at a position that was initially occupied by a carboxyl group. A notable approach involves the selective monoprotodecarboxylation of aromatic dicarboxylic acids. This method can be particularly useful for the synthesis of benzofuran-3-carboxylic acids from corresponding dicarboxylic acid precursors, such as benzofuran-2,3-dicarboxylic acid. While specific conditions for the decarboxylation of benzofuran-2,3-dicarboxylic acid to yield the 3-carboxylic acid are not extensively detailed in the provided search results, a general method for the decarboxylation of heterocyclic carboxylic acid compounds has been developed. This process involves dissolving the heterocyclic carboxylic acid in an aprotic polar solvent like N,N-dimethylformamide (DMF) and heating it in the presence of an organic acid catalyst. nih.gov This approach avoids the use of expensive metal catalysts and offers a more stable and recyclable solvent system compared to dimethyl sulfoxide (B87167) (DMSO). nih.gov
The reaction temperature is a critical parameter and is dependent on the specific heterocyclic structure. For instance, for a compound with a structure analogous to a benzofuran carboxylic acid, a temperature range of 100-130 °C, preferably 105-110 °C, is suggested. nih.gov This method's simplicity, lack of pollution, and environmentally friendly nature make it a promising route for the synthesis of benzofuran-3-carboxylic acids from appropriate dicarboxylic acid precursors.
Lithiation and Carboxylation of Halogenated Benzofurans
The lithiation of a halogenated benzofuran followed by carboxylation is a powerful strategy for the direct introduction of a carboxylic acid group at the 3-position. This method typically involves the use of a strong organolithium base, such as n-butyllithium, to perform a halogen-lithium exchange with a 3-halogenated benzofuran, like 3-bromobenzofuran. The resulting 3-lithiobenzofuran intermediate is then quenched with carbon dioxide (dry ice) to afford the corresponding benzofuran-3-carboxylic acid upon acidic workup. Subsequent esterification with methanol (B129727) would then yield the desired methyl ester.
While a direct and detailed experimental protocol for the synthesis of benzofuran-3-carboxylic acid methyl ester via this specific route was not found in the provided search results, the general principles of lithiation chemistry on benzofuran systems are established. It is known that benzofurans can be preferentially lithiated at the 2-position if it is unsubstituted. However, if the 2-position is blocked, or if an activating group that can coordinate with the lithium cation is present at the 2-position, lithiation can be directed to the 3-position. In the case of a 3-halobenzofuran, the halogen-lithium exchange is expected to be a facile process, leading to the desired 3-lithiated intermediate.
Condensation Reactions with Benzofurancarboxylic Acids
Condensation reactions are a cornerstone of organic synthesis and can be employed in the construction of the benzofuran ring system. One such example is the Friedländer condensation, which can be adapted to produce complex heterocyclic systems containing a benzofuran moiety. For instance, a facile and inexpensive synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported. d-nb.infonih.gov This one-pot, three-step procedure involves the initial Friedländer condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate to yield an ethyl 2-chloromethylquinoline-3-carboxylate intermediate. d-nb.infonih.gov This intermediate then reacts with various substituted salicylaldehydes in a Williamson ether synthesis, followed by in situ ester hydrolysis and intramolecular cyclization to construct the benzofuran ring, affording the final quinoline-benzofuran product in good yields (52-82%). d-nb.infonih.gov
While this example leads to a 2-substituted benzofuran derivative, the underlying principle of intramolecular condensation to form the furan (B31954) ring is a key takeaway. A plausible adaptation for the synthesis of a benzofuran-3-carboxylate could involve the condensation of a suitably substituted salicylaldehyde (B1680747) with a reagent that provides the remaining atoms of the furan ring and the 3-carboxylate group.
| Entry | Salicylaldehyde Derivative | Product | Overall Yield (%) |
| 1 | Salicylaldehyde | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | 75 |
| 2 | 5-Bromosalicylaldehyde | 2-(5-Bromobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | 82 |
| 3 | 3,5-Dichlorosalicylaldehyde | 2-(5,7-Dichlorobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | 78 |
| 4 | 2-Hydroxy-1-naphthaldehyde | 2-(Naphtho[2,1-b]furan-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | 69 |
Table 1: Synthesis of 2-(Benzofuran-2-yl)-quinoline-3-carboxylic Acid Derivatives via a One-Pot Condensation Strategy. d-nb.info
Multi-step Procedures from Aromatic Precursors
The synthesis of this compound and its derivatives is often achieved through multi-step sequences starting from readily available aromatic precursors. A common starting material is 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid. nih.govmdpi.com This precursor can be subjected to various transformations to introduce different functionalities onto the benzofuran core.
For example, the carboxylic acid can be esterified to the methyl ester, and the acetyl and hydroxyl groups can be further modified. A general procedure for the preparation of the methyl ester involves reacting the carboxylic acid with dimethyl sulphate in the presence of potassium carbonate in acetone. nih.gov This reaction is typically refluxed for several hours to ensure complete conversion. mdpi.com
Further derivatization can be achieved through halogenation. For instance, bromo derivatives can be synthesized by treating the methyl ester with a solution of bromine in chloroform (B151607). mdpi.com Similarly, chloro derivatives can be obtained by passing chlorine gas, generated from the reaction of potassium permanganate (B83412) with concentrated hydrochloric acid, through a solution of the ester in chloroform. mdpi.com These halogenated derivatives can then serve as intermediates for further functionalization.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | (CH₃O)₂SO₂, K₂CO₃, acetone, reflux | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 30 |
| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Br₂ in CHCl₃ | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | - |
| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Cl₂ in CHCl₃ | Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 23 |
Table 2: Multi-step Synthesis and Derivatization of Benzofuran-3-carboxylates. nih.govmdpi.com
Transition Metal-Catalyzed Approaches
Transition metal catalysis has emerged as a powerful tool for the synthesis of benzofurans, offering milder reaction conditions and greater efficiency compared to many classical methods. Copper-catalyzed reactions, in particular, have been extensively explored for the construction of the benzofuran ring.
Copper-Catalyzed Intramolecular C–O Bond Formation
Copper-catalyzed intramolecular C–O bond formation is a highly effective method for the synthesis of benzofurans. This approach typically involves the cyclization of a suitably substituted phenolic precursor. One common strategy is the copper-catalyzed cyclization of 2-alkynylphenols. rsc.org This reaction can be carried out using a catalytic amount of a copper salt, such as copper(I) chloride, in the presence of a base like cesium carbonate. rsc.org The reaction proceeds under mild conditions and provides a direct route to 2-substituted benzofurans in high yields. rsc.org
Another variation of this approach is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org This transformation involves a sequential nucleophilic addition of a phenol (B47542) to an alkyne, followed by an oxidative cyclization to form the benzofuran ring. rsc.org This method is advantageous as it allows for the use of a wide variety of readily available phenols and alkynes.
Furthermore, copper catalysis is also employed in tandem reactions, such as the copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites. nih.gov While this specific example leads to the formation of a different heterocyclic system, it highlights the versatility of copper catalysis in mediating complex cyclization cascades. The Sonogashira coupling reaction, often utilizing a palladium catalyst in conjunction with a copper co-catalyst, is another prominent method for synthesizing benzofuran precursors from o-iodophenols and terminal alkynes, which then undergo intramolecular cyclization. nih.govresearchgate.net
| Precursor | Catalyst System | Product | Yield (%) |
| 2-Alkynylphenol | CuCl, Cs₂CO₃ | 2-Substituted benzofuran | High |
| Phenol and Alkyne | Copper catalyst, O₂ | Polysubstituted benzofuran | - |
| o-Iodophenol and Terminal Alkyne | Pd catalyst, CuI | 2-Substituted benzofuran | >80 |
Table 3: Copper-Catalyzed Synthesis of Benzofurans. rsc.orgresearchgate.net
Palladium-Catalyzed Transformations (e.g., Heck Reaction, Carbonylation)
Palladium catalysis is a cornerstone in the synthesis of benzofuran derivatives, offering powerful tools for C-C and C-O bond formation. Key among these are the Heck reaction and various carbonylation strategies, which often feature in elegant cascade or domino sequences to build the benzofuran core with high efficiency.
The intramolecular Heck reaction, for instance, provides a direct route to the benzofuran ring system. In one application, a PdCl2-catalyzed intramolecular Heck reaction was successfully conducted in an ionic liquid, leading to substituted benzofurans in moderate to satisfactory yields. nih.gov This highlights the versatility of palladium catalysis in adapting to different reaction media.
Carbonylation reactions, which introduce a carbonyl group into a molecule, are particularly relevant for the synthesis of benzofuran-3-carboxylates. Palladium catalysts are adept at mediating such transformations. For example, a facile palladium-catalyzed cascade reaction involving carbonylation, a Heck reaction, and subsequent esterification has been developed to produce γ-ketoesters that contain a benzofuran-3(2H)-one moiety. researchgate.net This process demonstrates the power of palladium to orchestrate multiple bond-forming events in a single operation. Another novel three-component cyclization carbonylation of iodoarene-tethered propargyl ethers with amines and carbon monoxide has been reported, proceeding through a sequence of oxidative addition, carbonyl insertion, and nucleophilic attack to yield benzofuran derivatives. researchgate.net
Furthermore, palladium-catalyzed intramolecular alkoxycarbonylation of alkenylphenols has been employed to generate 3-substituted-benzofuran-2(3H)-ones under mild conditions. nih.gov This method utilizes an ex situ source of carbon monoxide, enhancing the practicality and safety of the procedure. nih.gov The strategic combination of palladium-catalyzed steps, such as a Tsuji-Trost-type reaction, has also been explored for the functionalization of pre-formed benzofuran systems, showcasing the broad utility of palladium in this area. chemicalbook.com
Below is a table summarizing selected palladium-catalyzed reactions for the synthesis of benzofuran derivatives.
| Starting Materials | Catalyst System | Key Transformation(s) | Product Type | Yield (%) | Ref |
| Iodoarene-tethered propargyl ethers, Amines, CO | Palladium catalyst | Cyclization Carbonylation | Benzofuran derivatives | N/A | researchgate.net |
| Alkenylphenols, N-formylsaccharin (CO source) | Palladium catalyst | Intramolecular Alkoxycarbonylation | 3-substituted-benzofuran-2(3H)-ones | N/A | nih.gov |
| 2-(1-Hydroxyprop-2-ynyl)phenols | PdX2 + 2KX (X = Cl, I) | Cycloisomerization | 2-Methylene-2,3-dihydrobenzofuran-3-ols | 80-98 | chemistryviews.org |
| Various | PdCl2 | Intramolecular Heck Reaction | Substituted benzofurans | Modest to satisfactory | nih.gov |
Rhodium(III)-Catalyzed Reactions for Benzofuran-3-carboxylate Formation
Rhodium(III) catalysis has emerged as a powerful strategy for the synthesis of complex heterocyclic compounds, including benzofurans, primarily through C-H bond activation and functionalization. These methods allow for the construction of the benzofuran nucleus from readily available starting materials under relatively mild conditions.
A notable application of rhodium catalysis is the selective synthesis of C4-functionalized benzofurans. d-nb.info This was achieved through a rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate. d-nb.info The use of a Weinreb amide as a directing group facilitated the regioselective C-H activation at the C4 position, a challenging position to functionalize through classical methods. This approach provides access to benzofuran derivatives with substitution patterns that are otherwise difficult to obtain, with yields ranging from 30-80%. d-nb.info
Furthermore, Rh(III)-catalyzed cascade [3+2] annulation reactions have been developed for the synthesis of benzofuran-2(3H)-ones. nih.gov In this process, N-aryloxyacetamides react with propiolates, where the N-acetyl group acts as an internal oxidizing directing group. nih.gov This transformation constructs the five-membered ring of the benzofuranone system efficiently.
Rhodium catalysis also enables redox-neutral annulations of N-phenoxyacetamides with ynones through successive double C-H bond activations. acs.orgnih.gov This methodology leads to the formation of complex indenols incorporating a benzofuran unit, demonstrating the capacity of rhodium catalysts to facilitate intricate molecular assemblies. The flexibility of rhodium catalysis is further showcased in [2+2+2] cycloaddition reactions of phenol-linked 1,6-diynes with alkynes, which provides a convenient route to fused benzofuran derivatives under mild conditions. researchgate.net
The table below presents key findings from research on rhodium-catalyzed benzofuran synthesis.
| Starting Materials | Catalyst System | Key Transformation(s) | Product Type | Yield (%) | Ref |
| m-Salicylic acid derivatives, Vinylene carbonate | [Cp*RhCl2]2, AgSbF6 | C-H Vinylation/Annulation | C4-substituted benzofurans | 30-80 | d-nb.info |
| N-Aryloxyacetamides, Propiolates | Rh(III) catalyst | Cascade [3+2] Annulation | Benzofuran-2(3H)-ones | Good | nih.gov |
| N-Phenoxyacetamides, Ynones | Rhodium catalyst | Redox-neutral double C-H activation | Indenols with benzofuran unit | Moderate to excellent | acs.orgnih.gov |
| Phenol-linked 1,6-diynes, Alkynes | Cationic rhodium(I)/H8-BINAP complex | [2+2+2] Cycloaddition | Fused benzofuran derivatives | N/A | researchgate.net |
Zinc-Catalyzed Synthesis of Benzofurans
Zinc-based catalysts offer an alternative, often more economical and less toxic, approach for the synthesis of benzofurans compared to precious metal catalysts like palladium and rhodium. Zinc(II) triflate (Zn(OTf)₂) has proven to be an effective catalyst for the cyclization of propargyl alcohols with phenols to afford benzofuran derivatives. wuxiapptec.comnih.gov
This transformation proceeds in hot toluene (B28343) (100 °C) with a catalytic amount of Zn(OTf)₂ (10 mol%) and does not require any additives. wuxiapptec.comnih.gov The reaction involves the formation of an α-carbonyl intermediate, which then undergoes cyclization to form the benzofuran ring. wuxiapptec.com This method is significant as it utilizes practical and cost-effective propargyl alcohols as a two-carbon building block. nih.gov The Zn(OTf)₂ catalyst facilitates both the initial C(2)-addition of the phenol to the alkyne and the subsequent cyclization, yielding a single regioisomeric product. nih.gov
The scope of this zinc-catalyzed reaction is broad, accommodating various substituted phenols and propargyl alcohols. The mechanism for benzofuran formation is distinct from the analogous reaction with anilines to form indoles, as it does not involve a 1,2-shift. wuxiapptec.comnih.gov This highlights the specific catalytic role of zinc in promoting the desired annulation pathway for oxygen-containing heterocycles.
Research findings for the zinc-catalyzed synthesis of benzofurans are summarized in the table below.
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Product Type | Ref |
| Propargyl alcohols, Phenols | Zn(OTf)₂ | Toluene | 100 | Substituted benzofurans | wuxiapptec.comnih.gov |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of this compound and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Catalyst-Free Methodologies
While many syntheses of benzofurans rely on transition-metal catalysts, several catalyst-free methods have been developed, often utilizing basic conditions or thermal activation to promote cyclization. These methods avoid the cost and toxicity associated with metal catalysts and can simplify product purification.
One such catalyst-free approach involves the reaction of substituted salicylaldehydes with nitroepoxides. acs.org This cascade reaction is performed using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 110 °C, affording benzofuran derivatives in yields ranging from 33% to 84%. acs.org A plausible mechanism involves deprotonation of the salicylaldehyde, followed by nucleophilic attack on the epoxide ring, leading to a cascade of events that culminates in the formation of the benzofuran ring. acs.org
Another catalyst-free, one-pot synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been described, starting from ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes. The reaction proceeds in refluxing acetonitrile (B52724) with anhydrous K₂CO₃, followed by hydrolysis with ethanolic potassium hydroxide (B78521). This sequence involves an in situ Williamson ether formation, ester hydrolysis, and subsequent intramolecular cyclization.
A metal-free, though not strictly catalyst-free, synthesis of benzofuran-3(2H)-ones has been achieved by treating benzofurans with alcohols, acids, or water in the presence of Selectfluor and trifluoromethanesulfonic acid (TfOH). researchgate.net This method provides an alternative to metal-catalyzed oxidations for accessing these valuable intermediates.
The table below outlines examples of catalyst-free approaches to benzofuran synthesis.
| Starting Materials | Reagents/Conditions | Key Transformation(s) | Product Type | Yield (%) | Ref |
| Salicylaldehydes, Nitroepoxides | K₂CO₃, DMF, 110 °C | Cascade reaction | Substituted benzofurans | 33-84 | acs.org |
| Ethyl 2-chloromethyl-quinoline-3-carboxylate, Salicylaldehydes | 1. K₂CO₃, CH₃CN (reflux) 2. KOH, EtOH (reflux) | Williamson ether formation / Hydrolysis / Cyclization | 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acids | N/A | |
| Benzofurans, Alcohols/Acids/H₂O | Selectfluor, TfOH, MeCN, 70 °C | Oxidation/Cycloisomerization | Benzofuran-3(2H)-ones | Higher than metal-catalyzed alternative | researchgate.net |
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology has been successfully applied to the synthesis of benzofuran derivatives.
One study reports a new method for the synthesis of benzofuran-3(2H)-ones under microwave irradiation, providing the desired products in yields of 43% to 58%. The reaction conditions were screened extensively, identifying an optimal system that offers a rapid and facile route to these important dihydrobenzofuranones. For example, the cyclization of methyl 2-(2-methoxy-2-oxoethoxy)benzoate derivatives was optimized using K₃PO₄ as a base in a mixture of CH₃OH/DMF at 150 °C for 30 minutes under microwave irradiation, achieving a 43% yield of the target benzofuranone.
Another application of microwave assistance is in the expedited synthesis of benzofuran-2-carboxylic acids via the Perkin rearrangement of 3-bromocoumarins. This microwave-assisted reaction, conducted at 300W for just 5 minutes at 79°C in the presence of ethanol (B145695) and sodium hydroxide, provides the target carboxylic acids in very high yields (up to 99%). This represents a significant improvement over the traditional method, which requires approximately 3 hours of reflux.
The synthesis of ethyl 3-arylaminobenzofuran-2-carboxylates has also been accelerated using microwave irradiation. The reaction of ethyl 3-hydroxybenzofuran-2-carboxylate with various aromatic amines, which conventionally requires 9 hours of heating, can be completed in a much shorter time frame under microwave conditions (500 W), providing comparable yields.
These examples demonstrate the efficiency and potential of microwave technology in the green synthesis of benzofuran derivatives.
| Starting Materials | Conditions | Product Type | Yield (%) | Time | Ref |
| Methyl 2-(2-methoxy-2-oxoethoxy)benzoate derivatives | K₃PO₄, CH₃OH/DMF, 150 °C, Microwave | Benzofuran-3(2H)-ones | 43-58 | 30 min | |
| 3-Bromocoumarins | NaOH, EtOH, 79 °C, 300W, Microwave | Benzofuran-2-carboxylic acids | up to 99 | 5 min | |
| Ethyl 3-hydroxybenzofuran-2-carboxylate, Aromatic amines | HCl (cat.), 500W, Microwave | Ethyl 3-arylaminobenzofuran-2-carboxylates | Comparable to conventional | Shorter than 9 hrs |
Use of Ionic Liquids with Metal Catalysts
Ionic liquids (ILs) have gained significant attention as environmentally benign alternatives to traditional volatile organic solvents in chemical synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, make them excellent media for metal-catalyzed reactions. A key advantage is the potential for catalyst and solvent recycling, which aligns with the principles of green chemistry.
The synthesis of benzofurans has been successfully achieved using palladium catalysts in ionic liquids. For example, a PdCl₂-catalyzed intramolecular Heck reaction was conducted in 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF₄), affording substituted benzofurans in modest to satisfactory yields. nih.gov Crucially, the study demonstrated that the ionic liquid containing the palladium catalyst could be recovered and reused up to four times with only a slight loss in activity, showcasing a significant green advantage. nih.gov
Another study detailed a recyclable palladium-catalyzed synthesis of 2-methylene-2,3-dihydrobenzofuran-3-ols via the cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols in [BMIm]BF₄. The reaction proceeds under relatively mild conditions (100 °C) using a PdI₂/KI catalytic system. This system could be recycled up to six times without an appreciable decrease in catalytic activity. While the yields in the ionic liquid were comparable to or slightly lower than those in methanol, the recyclability of the solvent-catalyst system presents a major process improvement.
| Catalyst System | Ionic Liquid | Key Transformation | Recyclability | Product Type | Yield (%) | Ref |
| PdCl₂ | [BMIm]BF₄ | Intramolecular Heck Reaction | Reused 4 times with slight activity loss | Substituted benzofurans | Modest to satisfactory | nih.gov |
| PdI₂/KI | [BMIm]BF₄ | Cycloisomerization | Reused 6 times without appreciable activity loss | 2-Methylene-2,3-dihydrobenzofuran-3-ols | 70-86 |
Efficient and Cost-Effective Routes with Commercially Available Starting Materials
The development of efficient and economical synthetic routes is crucial for the practical application of benzofuran derivatives. Researchers have focused on methods that utilize readily available commercial starting materials and minimize complex purification steps.
One prominent strategy involves the intramolecular cyclization of ketoesters derived from the acylation of o-hydroxyacetophenones. jocpr.com A notable example is the McMurry reaction, which uses low-valent titanium to promote the reductive deoxygenation and cyclization of these ketoesters, affording benzofurans in good yields. jocpr.com Another classic approach is the Perkin synthesis, which historically produced benzofuran from coumarin. jocpr.com
Modern catalytic systems offer highly efficient pathways. Transition-metal catalysis, particularly palladium-copper systems, facilitates the Sonogashira coupling of terminal alkynes and iodophenols, which is followed by intramolecular cyclization to yield the benzofuran core. nih.govacs.org These reactions often proceed with high yields, ranging from 70-91%. acs.org For instance, 2,3-disubstituted benzofurans can be synthesized from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide (NBS) as an oxidizing agent. researchgate.net
Alternative cost-effective methods avoid transition metals. A reaction promoted by indium trichloride (B1173362) allows for the preparation of benzofuran-3-carboxylates from β-nitroacrylates and phenols. researchgate.net Furthermore, a convenient method for synthesizing benzofuran-3-acetic acids involves the reaction of 4-bromomethylcoumarins with aqueous sodium hydroxide, a process noted for its good yields, simple work-up, and lack of need for chromatographic purification. researchgate.net The use of tert-butyl hydroperoxide (TBHP) in combination with molecular iodine represents a greener, metal-free protocol that can be performed under ambient conditions. researchgate.net
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| McMurry Reaction | o-Hydroxyacetophenones | Low-valent titanium | jocpr.com |
| Sonogashira Coupling/Cyclization | Terminal alkynes, Iodophenols | Palladium-Copper catalyst | nih.govacs.org |
| NBS-Assisted Annulation | Acrolein dimer, 1,3-Dicarbonyl compounds | N-bromosuccinimide (NBS) | researchgate.net |
| Indium-Promoted Reaction | β-Nitroacrylates, Phenols | Indium trichloride | researchgate.net |
| Coumarin Rearrangement | 4-Bromomethylcoumarins | Aqueous sodium hydroxide | researchgate.net |
| Metal-Free Oxidation | Various precursors | Iodine/tert-Butyl hydroperoxide (TBHP) | researchgate.net |
Synthesis of Specific this compound Derivatives
The synthesis of benzofuran-3-carboxylic acid methyl esters lacking a substituent at the 2-position can be achieved through various cyclization strategies. One-pot procedures have been developed that utilize commercially available starting materials to construct the core heterocyclic structure. For example, the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with salicylaldehydes in the presence of potassium carbonate, followed by hydrolysis and intramolecular cyclization, yields 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. nih.govd-nb.infobeilstein-journals.org While this example leads to a 2-substituted product, the underlying principle of building the furan ring onto a phenol-containing substrate is fundamental and can be adapted. By selecting appropriate precursors without the structural elements that would become a 2-substituent, 2-unsubstituted benzofurans can be targeted.
Halogenated benzofurans are of significant interest, and methods have been developed for their targeted synthesis. Starting from 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, various halogenated methyl esters can be prepared. semanticscholar.org The initial step is often the methylation of the carboxylic acid using a reagent like dimethyl sulphate to form the methyl ester. semanticscholar.org Subsequent halogenation reactions can introduce bromine or chlorine atoms at specific positions on the benzofuran ring or on substituent groups. semanticscholar.org
For example, treatment of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate with bromine can lead to substitution on both the aromatic ring (at C4) and the acetyl group, yielding methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. semanticscholar.org Similarly, reactions with chlorine can produce compounds such as methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. semanticscholar.org
| Product Name | Starting Material | Key Reagents | Reference |
|---|---|---|---|
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Bromine | semanticscholar.org |
| Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chlorine source | semanticscholar.org |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chlorine source | semanticscholar.org |
| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | Methyl 6-acetyl-5-hydroxy-2-methyl-benzofuran-3-carboxylate | N-Bromosuccinimide (NBS), CCl₄ | nih.gov |
The synthesis of alkylated and acylated derivatives often begins with a suitably functionalized benzofuran carboxylic acid. A common precursor is 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, which already incorporates a methyl group at the 2-position (alkylation) and an acetyl group at the 6-position (acylation). nih.govmdpi.com
To obtain the corresponding methyl ester, the carboxylic acid is treated with a methylating agent. A standard procedure involves refluxing the acid with dimethyl sulphate and potassium carbonate in a solvent like acetone. nih.govmdpi.com This reaction specifically targets the carboxylic acid group, converting it to a methyl ester while leaving the other functional groups intact, resulting in methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. mdpi.com This molecule serves as a key intermediate for further functionalization, such as the halogenation reactions described previously.
| Product Name | Starting Material | Key Reagents | Features | Reference |
|---|---|---|---|---|
| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Dimethyl sulphate, K₂CO₃, Acetone | C2-methylated, C6-acylated | mdpi.com |
Hydroxylated benzofurans are common synthetic targets, often serving as precursors for other derivatives. An efficient synthesis of 6-hydroxy-2-methyl-benzofuran-3-carboxylic acid has been reported with a 93% yield. chemicalbook.com The process involves treating 6-acetoxy-2-methylbenzofuran with a slurry of aluminum trichloride and oxalyl chloride in dichloromethane, followed by quenching with methanol and subsequent treatment with potassium carbonate. chemicalbook.com The resulting carboxylic acid can then be esterified to its methyl ester form.
| Product Name | Starting Material | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| 6-hydroxy-2-methyl-benzofuran-3-carboxylic acid | 6-acetoxy-2-methylbenzofuran | 1. AlCl₃, Oxalyl chloride 2. Methanol 3. K₂CO₃ | 93% | chemicalbook.com |
| Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Excess dimethyl sulphate, K₂CO₃ | - | mdpi.com |
Mechanistic Insights into Benzofuran Ring Formation
Understanding the mechanism of benzofuran ring formation is essential for optimizing reaction conditions and predicting product outcomes, particularly regioselectivity. One well-studied mechanism is the acid-catalyzed cyclization of acetal (B89532) substrates. wuxiapptec.com
The reaction proceeds through several key steps:
Protonation : The substrate is first protonated under acidic conditions.
Formation of an Oxonium Ion : This is followed by the elimination of a molecule of methanol (MeOH) to form a reactive oxonium ion intermediate. wuxiapptec.com
Nucleophilic Attack : The aromatic phenyl ring then acts as a nucleophile, attacking the oxonium ion. This intramolecular cyclization is the crucial ring-forming step. The regioselectivity of this attack (i.e., which position on the phenyl ring attacks) determines the final product isomer. wuxiapptec.com
Elimination : A second elimination of methanol occurs, leading to the aromatization of the newly formed furan ring and yielding the final benzofuran product. wuxiapptec.com
Computational studies, such as analyzing the Highest Occupied Molecular Orbital (HOMO) of the oxonium ion intermediate, can be used to assess the regioselectivity of the cyclization and predict the major product isomer. wuxiapptec.com This mechanistic understanding allows for a more rational design of synthetic strategies for specific benzofuran targets.
Intramolecular Cyclizations of Phenols and Aryloxy Carbonyl Compounds
One of the fundamental approaches to constructing the benzofuran ring system is through the intramolecular cyclization of suitably substituted phenol derivatives. A key strategy in this category is the cyclodehydration of α-aryloxy ketones. This method involves preparing a ketone intermediate where the α-carbon is attached to a phenolic ring through an ether linkage. The subsequent ring-closing reaction, typically promoted by an acid or a transition metal catalyst, yields the benzofuran structure.
The general mechanism involves the formation of an α-aryloxy ketone, which then undergoes an intramolecular electrophilic substitution onto the phenolic ring, followed by dehydration to form the furan ring. Various catalysts can facilitate this transformation. For instance, iridium(III) catalysts have been successfully employed to promote the cyclodehydration of various α-aryloxy ketones, leading to the formation of multisubstituted benzofurans. organic-chemistry.org While this method is versatile for creating substituted benzofurans, its application for the direct synthesis of benzofuran-3-carboxylic acid esters involves the use of an α-aryloxy-β-keto ester as the starting material. The intramolecular cyclization would then proceed to yield the desired 3-carboxy-substituted benzofuran.
Table 1: Examples of Intramolecular Cyclization for Benzofuran Synthesis
| Starting Material Class | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|
| α-Aryloxy ketones | Iridium(III) Catalyst | Multisubstituted benzofurans | organic-chemistry.org |
| 2-Methoxyphenylacetones | Boron tribromide | 2-Methylbenzo[b]furans | beilstein-journals.org |
| 2-Hydroxy-3-arylpropenoic acids | Boron tribromide | 2-Arylbenzo[b]furans | beilstein-journals.org |
Intermolecular Cyclization Reactions based on 2-Halophenols and Alkynes
Intermolecular reactions provide a powerful and convergent route to benzofurans, often by combining two simpler precursor molecules. A prominent example is the palladium- and copper-catalyzed reaction between 2-halophenols and terminal alkynes. This process typically proceeds through a tandem Sonogashira coupling followed by a 5-endo-dig cyclization. beilstein-journals.orgnih.gov This method is highly reliable for constructing 2-substituted and 2,3-disubstituted benzofurans. mdpi.com
To specifically synthesize benzofuran-3-carboxylic acid methyl esters, a carbonylative cyclization approach has been developed. This highly effective method utilizes a cocatalysis system, such as PdI2-thiourea, to react a broad range of o-hydroxylarylacetylenes with carbon monoxide and methanol. organic-chemistry.org The reaction efficiently incorporates the carbonyl group and cyclizes the intermediate to directly afford the target methyl benzo[b]furan-3-carboxylates in good yields. organic-chemistry.org This carbonylative approach avoids the need to pre-functionalize the alkyne with the ester group, offering a more direct route.
Table 2: Intermolecular Cyclization for Benzofuran-3-carboxylate Synthesis
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
|---|---|---|---|---|
| o-Hydroxylarylacetylene | Carbon Monoxide (CO), Methanol | PdI₂-thiourea, CBr₄ | Methyl benzo[b]furan-3-carboxylate | organic-chemistry.org |
| 2-Iodophenol | Terminal Alkyne | (PPh₃)PdCl₂, Copper Iodide | 2-Substituted Benzofuran | nih.gov |
| 2-Chlorophenol | Terminal Alkyne | Palladium-dihydroxyterphenylphosphine | Disubstituted benzo[b]furan | organic-chemistry.org |
Wittig Reaction and Subsequent Ring Closure Strategies
The Wittig reaction, a cornerstone of alkene synthesis, can be integrated into multi-step sequences to generate benzofuran structures. organic-chemistry.orgwikipedia.org A direct application involves the reaction of a phosphorus ylide with a suitably substituted salicylaldehyde derivative. However, more sophisticated one-pot strategies have been developed that combine the principles of the Wittig reaction with transition-metal catalysis for a more efficient synthesis.
One such advanced method involves a copper-catalyzed, one-pot tandem reaction for the rapid synthesis of functionalized benzofurans. organic-chemistry.org This process utilizes three readily available components: o-iodophenols, acyl chlorides, and phosphorus ylides. organic-chemistry.org The reaction proceeds through a sequence of transformations where the phosphorus ylide reacts with the acyl chloride, followed by a C-C coupling with the o-iodophenol, and a final intramolecular C-O bond formation to close the ring. researchgate.net This approach efficiently constructs the benzofuran core and allows for the introduction of substituents at the 2- and 3-positions, depending on the structure of the acyl chloride and the ylide. For the synthesis of this compound, a phosphorus ylide containing a methyl ester group, such as (carbomethoxymethylene)triphenylphosphorane, would be employed.
Table 3: Wittig-Related Strategy for Benzofuran Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Key Transformations | Reference |
|---|---|---|---|---|---|
| o-Iodophenol | Acyl Chloride | Phosphorus Ylide | Copper Catalyst | C-C coupling, C-O bond formation | organic-chemistry.orgresearchgate.net |
Reaction Pathways Involving Diazoacetates
Diazo compounds, particularly ethyl or methyl diazoacetate, serve as valuable reagents for the synthesis of various heterocyclic systems, including benzofurans. A convenient and high-yielding one-pot procedure has been developed for the synthesis of 3-ethoxycarbonylbenzofurans from commercially available salicylaldehydes and ethyl diazoacetate. organic-chemistry.orgtandfonline.com The analogous reaction with methyl diazoacetate would yield the corresponding methyl ester.
This transformation is typically promoted by a catalyst, and the mechanism is thought to involve the formation of a reactive carbene intermediate from the diazoacetate. This intermediate then reacts with the salicylaldehyde. The reaction sequence leads to the formation of the furan ring, with the ethoxycarbonyl or methoxycarbonyl group being installed at the 3-position of the benzofuran core. This method is noted for its efficiency, selectivity, and operational simplicity. organic-chemistry.org
Table 4: Diazoacetate-Based Synthesis of Benzofuran-3-carboxylates
| Phenol Derivative | Diazo Compound | Conditions/Catalyst | Product | Reference |
|---|---|---|---|---|
| Salicylaldehyde | Ethyl Diazoacetate | Not specified | 3-Ethoxycarbonylbenzofuran | organic-chemistry.orgtandfonline.com |
| 6-Diazo-2-cyclohexenone | ortho-Haloiodobenzene | Pd(PPh₃)₄, Cu₂O | Dibenzofuran | organic-chemistry.org |
Chemical Reactivity and Transformations of Benzofuran 3 Carboxylic Acid Methyl Ester
Hydrolytic Transformations of the Ester Moiety
The ester group of benzofuran-3-carboxylic acid methyl ester is susceptible to hydrolysis under both acidic and basic conditions, with basic hydrolysis (saponification) being the more common and often irreversible method. masterorganicchemistry.com This reaction converts the methyl ester into its corresponding carboxylate salt, which upon subsequent acidification, yields benzofuran-3-carboxylic acid.
The process involves a nucleophilic acyl substitution mechanism. organicchemistrytutor.commasterorganicchemistry.com A hydroxide (B78521) ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. organicchemistrytutor.com This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group and forming the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is rapidly removed by a base to form the carboxylate salt and water. masterorganicchemistry.com The reaction is driven to completion by this essentially irreversible acid-base step. masterorganicchemistry.com To obtain the neutral carboxylic acid, an acidic workup (e.g., with HCl) is required in the final step to protonate the carboxylate. masterorganicchemistry.comoperachem.com
A specific example is the hydrolysis of methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate, which is heated with aqueous sodium hydroxide in ethanol (B145695) to yield the corresponding 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid after acidification. nih.gov
Table 1: Conditions for Hydrolysis of this compound Derivatives
| Starting Material | Reagents | Conditions | Product | Reference |
|---|
Reduction Reactions of the Benzofuran (B130515) System
The benzofuran scaffold can undergo reduction, typically through catalytic hydrogenation, which can selectively target either the furan (B31954) ring or, under more forcing conditions, both the furan and the benzene (B151609) rings.
The selective hydrogenation of the furan ring in benzofuran derivatives yields 2,3-dihydrobenzofurans. This transformation is synthetically valuable as it converts the flat aromatic system into a three-dimensional structure. Various catalytic systems have been developed for this purpose. For instance, ruthenium nanoparticles combined with a Lewis acid-functionalized ionic liquid have been shown to be highly active and selective for the hydrogenation of the heterocyclic ring, leaving other reducible groups on the benzene ring untouched. acs.org This system effectively hydrogenates benzofuran and its substituted derivatives to the corresponding dihydrobenzofurans in high yields. acs.org
For asymmetric hydrogenation, chiral iridium complexes, such as those with SpinPHOX ligands, have been successfully employed to produce optically active 2,3-dihydrobenzofurans with excellent enantioselectivities. researchgate.net Furthermore, cascade catalysis strategies using a combination of chiral ruthenium and rhodium catalysts can achieve complete hydrogenation of the benzofuran system to yield architecturally complex octahydrobenzofurans with high enantio- and diastereoselectivity. d-nb.info
The ester moiety itself can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.ca This reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of a methoxide group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. ucalgary.calibretexts.org Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.org
Esterification Reactions to Form Derivatives
While this compound is itself a product of esterification, it can be converted into other ester derivatives through a process called transesterification. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using the new alcohol in large excess or by removing methanol (B129727) as it is formed. Various catalysts, including N-heterocyclic carbenes and zinc clusters, can promote transesterification under mild conditions, allowing for the synthesis of a wide array of ester derivatives from the parent methyl ester. organic-chemistry.org
Electrophilic Aromatic Substitution Reactions (e.g., Acetylation, Halogenation)
The benzene portion of the benzofuran ring system is susceptible to electrophilic aromatic substitution, with the position of attack being directed by the existing substituents. The furan ring is generally more electron-rich and reactive towards electrophiles, but Friedel-Crafts reactions on the benzofuran nucleus can be directed to the benzene ring. researchgate.net
Studies on the acetylation of methyl 2,3-dimethylbenzofuran-5-carboxylate have shown that the reaction furnishes the 6-acetylated product. oup.com In contrast, acetylation of the corresponding 6-carboxylate isomer leads to substitution at the 4-position. oup.com
Halogenation, particularly bromination, is another important electrophilic substitution reaction. The bromination of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate with bromine in chloroform (B151607) results in substitution at the C4 position of the benzofuran ring, in addition to substitution on the acetyl group. mdpi.comsemanticscholar.org The reaction conditions can be tuned to control the extent and position of halogenation. For example, using bromine in acetic acid can also lead to bromination of the benzene ring. nih.gov
Table 2: Electrophilic Aromatic Substitution on Benzofuran-3-Carboxylate Derivatives
| Substrate | Reagents | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Methyl 2,3-dimethylbenzofuran-5-carboxylate | Acetyl Chloride, AlCl₃ | Acetylation | Methyl 6-acetyl-2,3-dimethylbenzofuran-5-carboxylate | oup.com |
| Methyl 2,3-dimethylbenzofuran-6-carboxylate | Acetyl Chloride, AlCl₃ | Acetylation | Methyl 4-acetyl-2,3-dimethylbenzofuran-6-carboxylate | oup.com |
| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Bromine, Chloroform | Bromination | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | mdpi.com |
| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid amide | Bromine, Acetic Acid | Bromination | 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid amide | nih.gov |
Nucleophilic Substitution Reactions
The primary site for nucleophilic substitution on this compound is the carbonyl carbon of the ester group (nucleophilic acyl substitution). Besides hydrolysis (Section 3.1) and transesterification (Section 3.3), this reactivity allows for the conversion of the ester into other carboxylic acid derivatives, such as amides.
The direct conversion of esters to amides (aminolysis) is possible but can be slow. A more common and efficient method involves a two-step procedure. First, the methyl ester is hydrolyzed to the carboxylic acid. The resulting acid is then activated, for example by converting it to an acid chloride using oxalyl chloride or thionyl chloride, and subsequently reacted with an amine to form the desired amide. nih.govlibretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction between the carboxylic acid and an amine. libretexts.org More recently, efficient transamidation procedures have been developed that allow for the conversion of benzofuran carboxamides (which can be derived from the ester) into other amides under specific catalytic conditions, highlighting the versatility of these scaffolds. mdpi.com
Functional Group Interconversions on the Benzofuran Scaffold
The this compound core can be part of a molecule bearing other functional groups, which can be chemically modified while leaving the ester intact. These functional group interconversions are crucial for creating molecular diversity.
For example, on a scaffold like methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, the acetyl group can undergo selective reactions. Halogenation of the acetyl methyl group can occur without affecting the aromatic ring under certain conditions. mdpi.comsemanticscholar.org Conversely, the phenolic hydroxyl group can be alkylated or acylated. mdpi.com
In other cases, acyl groups attached to the benzofuran ring can undergo rearrangement. For instance, 2,3-dihydrobenzofurans with an acyl group can be selectively transformed into either 3-acylbenzofurans or 3-formylbenzofurans depending on the acidity of the reaction conditions, demonstrating a skeletal rearrangement. nih.govrsc.org These transformations highlight that the this compound framework is robust enough to allow for a wide range of chemical modifications at other positions on the molecule.
Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, including the number and type of atoms, their connectivity, and their chemical environment.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of Benzofuran-3-carboxylic acid methyl ester, distinct signals are expected for the protons of the benzofuran (B130515) core and the methyl ester group. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (e.g., doublets, triplets) of these four protons would allow for their precise assignment to positions 4, 5, 6, and 7. The proton at position 2 on the furan (B31954) ring is expected to appear as a singlet in a distinct downfield region, characteristic of its position adjacent to the heteroatom and conjugated system. The methyl protons of the ester group (-OCH₃) would be observed as a sharp singlet, typically around δ 3.9 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are anticipated. The carbonyl carbon (C=O) of the ester group is the most deshielded, with a chemical shift expected in the range of δ 160-170 ppm. The carbons of the aromatic and furan rings would resonate between approximately δ 110 and 155 ppm. The carbon of the methyl group (-OCH₃) would appear in the upfield region, typically around δ 50-55 ppm.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (H4, H5, H6, H7) | ~ 7.2 - 8.0 | Multiplets (m) |
| Furan (H2) | ~ 8.1 | Singlet (s) |
| Methyl Ester (-OCH₃) | ~ 3.9 | Singlet (s) |
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | ~ 164 |
| Aromatic/Furan (C2-C7a) | ~ 110 - 155 |
| Methyl Ester (-OCH₃) | ~ 52 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the functional groups.
For this compound, the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, expected to appear around 1720-1740 cm⁻¹. researchgate.net The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching absorptions just above 3000 cm⁻¹. vscht.cz The C-O single bond stretches of the ester group and the furan ether linkage would produce strong bands in the 1000-1300 cm⁻¹ region. researchgate.net
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | ~ 3050 - 3150 | Medium |
| Ester C=O | Stretch | ~ 1720 - 1740 | Strong |
| Aromatic C=C | Stretch | ~ 1450 - 1600 | Medium-Strong |
| Ester/Ether C-O | Stretch | ~ 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₀H₈O₃), the molecular weight is 176.17 g/mol .
In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z = 176. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 145, followed by the loss of a carbonyl group (-CO) to yield a fragment at m/z = 117, corresponding to the benzofuranyl cation.
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 176 | [M]⁺ (Molecular Ion) | [C₁₀H₈O₃]⁺ |
| 145 | [M - OCH₃]⁺ | [C₉H₅O₂]⁺ |
| 117 | [M - COOCH₃]⁺ | [C₈H₅O]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the molecular and crystal structure.
While specific experimental crystal structure data for this compound is not publicly available, a successful crystallographic analysis would provide definitive information. It would confirm the planarity of the benzofuran ring system and determine the exact bond lengths, bond angles, and torsion angles within the molecule. chemicalbook.com Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, identifying any intermolecular interactions such as π–π stacking or weak hydrogen bonds that stabilize the solid-state structure. researchgate.netnih.gov Such data serves as the ultimate proof of structure for a novel compound.
Computational and Theoretical Studies of Benzofuran 3 Carboxylic Acid Methyl Ester
Molecular Modeling and Geometry Optimization Techniques
Molecular modeling is the cornerstone of computational studies, aiming to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For benzofuran (B130515) derivatives, this is typically achieved using methods like Density Functional Theory (DFT). jetir.org The geometry optimization process calculates the potential energy of the molecule for different atomic arrangements until a minimum energy conformation is found. jetir.org
Techniques such as the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) combined with a basis set like 6-311+G(d,p) are commonly employed for this purpose. jetir.orgresearchgate.net The optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles. Studies on related benzofuran structures show that the benzofuran moiety is essentially planar. mdpi.com For instance, in a derivative of methyl benzofuran-3-carboxylate, the methoxycarbonyl group was found to be planar and oriented at a specific angle to the plane of the benzofuran system. mdpi.com This planarity influences intermolecular interactions such as π-π stacking.
Table 1: Selected Optimized Geometric Parameters for a Benzofuran Carboxylic Acid Derivative Core Data based on theoretical calculations of similar structures.
| Parameter | Bond/Angle | Typical Calculated Value (DFT) |
|---|---|---|
| Bond Lengths (Å) | C=O | ~1.23 |
| C-O (ester) | ~1.35 | |
| C-C (furan ring) | ~1.37 - 1.45 | |
| C-O (furan ring) | ~1.36 | |
| **Bond Angles (°) ** | O=C-O | ~125 |
| C-O-C (furan ring) | ~106 | |
| C-C-C (benzene ring) | ~118 - 121 |
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying complex organic molecules like Benzofuran-3-carboxylic acid methyl ester. DFT calculations are instrumental in determining various molecular properties, including electronic energies, orbital distributions, and reactivity descriptors. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. bhu.ac.in
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more polarizable and reactive. jetir.org For benzofuran derivatives, the HOMO is typically distributed over the benzofuran ring system, indicating it is the primary site for electrophilic attack, while the LUMO is often located on specific parts of the molecule, highlighting potential sites for nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Benzofuran Carboxylic Acid Derivative Data from DFT/B3LYP calculations on 1-benzofuran-2-carboxylic acid. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.367 |
| ELUMO | -1.632 |
| Energy Gap (ΔE) | 4.735 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas with neutral potential. wolfram.com
For a molecule like this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom of the ester group, making it a likely site for interaction with electrophiles or protonation. bhu.ac.in The hydrogen atoms of the aromatic ring would exhibit a positive potential (blue or light blue), while the benzofuran ring itself would show a distribution of charge that helps identify the most reactive sites for electrophilic substitution. researchgate.net
Global and local reactivity indices, derived from DFT calculations, provide quantitative measures of a molecule's chemical reactivity and selectivity. rsc.org
Global Reactivity Descriptors:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Global Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net
Global Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net
Local Reactivity Descriptors:
Fukui Functions and Parr Functions: These indices are used to determine the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attacks, thus predicting regioselectivity. rsc.org
Table 3: Global Reactivity Descriptors for a Related Benzofuran Carboxylic Acid Derivative Data from DFT/B3LYP calculations on 1-benzofuran-2-carboxylic acid. researchgate.net
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.367 |
| Electron Affinity (A) | 1.632 |
| Chemical Potential (μ) | -3.999 |
| Global Hardness (η) | 2.367 |
| Electrophilicity Index (ω) | 3.374 |
Analysis of Intermolecular Interactions
Computational studies are also employed to analyze the non-covalent interactions that govern the molecule's behavior in the solid state and in solution. For this compound, these interactions include:
Hydrogen Bonding: Although the methyl ester cannot act as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor, forming C-H···O interactions with neighboring molecules. Crystal structure analyses of similar compounds have confirmed the presence of such interactions. researchgate.net
π-π Stacking: The planar aromatic benzofuran ring system can engage in π-π stacking interactions with adjacent molecules. These interactions are crucial for the stability of the crystal lattice. The centroid-to-centroid distance between stacked rings is a key parameter used to characterize this interaction. researchgate.net
Tools like Hirshfeld surface analysis are often used in conjunction with computational models to visualize and quantify these weak intermolecular interactions in the crystal structure of related benzofuran compounds. researchgate.net
Prediction of Reactivity and Selectivity in Chemical Transformations
By integrating the insights from FMO analysis, MEP maps, and reactivity indices, computational chemistry can predict the reactivity and selectivity of this compound in various chemical reactions. mdpi.com
Electrophilic Substitution: The frontier electron populations and MEP maps can identify which positions on the benzofuran ring are most susceptible to attack by electrophiles. researchgate.net
Nucleophilic Attack: The LUMO distribution and positive regions on the MEP map highlight potential sites for nucleophilic attack, primarily the carbonyl carbon of the ester group.
Regioselectivity: Local reactivity indices like Fukui functions can explain and predict the regioselectivity observed in reactions such as additions or substitutions. rsc.org For example, these calculations can determine whether a substituent will preferentially add to one position over another on the benzofuran core.
These predictive capabilities make computational studies an indispensable tool in designing synthetic routes and understanding the chemical behavior of benzofuran derivatives.
Theoretical Prediction of Spectroscopic Properties (e.g., FT-IR, UV-Vis, NMR)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, theoretical predictions of its FT-IR, UV-Vis, and NMR spectra can be achieved primarily through Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods model the electronic structure of the molecule to calculate vibrational frequencies, electronic transition energies, and magnetic shielding tensors, which correspond to the signals observed in experimental spectra.
While direct computational studies on this compound are not extensively detailed in the surveyed literature, a comprehensive theoretical analysis has been conducted on the parent compound, Benzofuran-3-carboxylic acid (3BF). nih.govresearchgate.net These studies, typically employing the B3LYP functional with a 6-311++G(d,p) basis set, provide a strong foundation for understanding the spectroscopic characteristics of its methyl ester derivative, as the core benzofuran ring system's properties are largely retained. nih.gov
FT-IR Vibrational Analysis
Theoretical vibrational analysis is used to predict the infrared spectrum, assigning specific molecular motions to absorption bands. DFT calculations determine the harmonic vibrational frequencies that arise from the molecule's 3N-6 normal modes of vibration. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a more accurate comparison with experimental FT-IR spectra.
For the closely related Benzofuran-3-carboxylic acid, DFT calculations have successfully assigned the key vibrational modes. nih.govresearchgate.net The most significant predicted vibrations for the benzofuran ring and the carboxyl group are detailed in the table below. The vibrations of the benzofuran and benzene (B151609) rings in the methyl ester would be expected at very similar wavenumbers, while the characteristic vibrations of the carboxylic acid group (-OH) would be replaced by those of the methyl ester group (-OCH₃).
| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Description of Molecular Motion |
|---|---|---|
| C=O Stretch | 1750-1700 | Strong stretching of the carbonyl group in the ester. |
| Aromatic C-H Stretch | 3100-3000 | Stretching of the carbon-hydrogen bonds on the benzene ring. |
| Aromatic C=C Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic and furan (B31954) rings. |
| C-O Stretch | 1300-1200 | Stretching of the ester C-O single bond. |
| C-H Bending | 900-675 | Out-of-plane bending (wagging) of the aromatic C-H bonds. |
Note: The data are based on theoretical calculations for the parent carboxylic acid and general ranges for ester functionalities. The complete vibrational assignments for Benzofuran-3-carboxylic acid have been reported and show good correlation with experimental data. nih.govresearchgate.net
UV-Vis Electronic Spectra
The electronic absorption properties, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the transitions (e.g., π → π*).
TD-DFT calculations performed on Benzofuran-3-carboxylic acid have been used to simulate its UV-Vis absorption spectrum. nih.govresearchgate.net These studies help identify the key electronic transitions responsible for its characteristic absorption bands. The primary transitions in such aromatic systems are typically π → π* transitions, involving the promotion of an electron from a π bonding orbital (like the Highest Occupied Molecular Orbital, HOMO) to a π* anti-bonding orbital (like the Lowest Unoccupied Molecular Orbital, LUMO).
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| ~280-300 | High | HOMO → LUMO | π → π |
| ~240-260 | Moderate | HOMO-1 → LUMO, HOMO → LUMO+1 | π → π |
Note: The data represent typical results from TD-DFT calculations on the parent Benzofuran-3-carboxylic acid in a simulated solvent environment. The exact values depend on the computational model and solvent used. Such calculations confirm that the main absorption bands arise from intramolecular charge transfer within the conjugated benzofuran system. nih.gov
NMR Chemical Shifts
Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating the isotropic magnetic shielding tensors of atomic nuclei (e.g., ¹H and ¹³C). These values are then converted into chemical shifts (δ) by referencing them to a standard compound like Tetramethylsilane (TMS).
While specific GIAO-DFT calculations for this compound were not identified in the reviewed literature, the methodology is well-established. Such a study would predict the chemical shifts for each unique proton and carbon atom in the molecule. Key predicted signals would include:
¹H NMR : Distinct signals for the five protons on the benzofuran ring system and a characteristic singlet for the three protons of the methyl ester (-OCH₃) group.
¹³C NMR : Resonances for the nine carbons of the benzofuran core, the ester carbonyl carbon (C=O), and the methyl ester carbon (-OCH₃).
These theoretical predictions are instrumental in assigning peaks in complex experimental NMR spectra and confirming the molecular structure.
Applications in Organic Synthesis and Medicinal Chemistry
Role as Key Building Blocks and Synthetic Intermediates
Benzofuran-3-carboxylate esters are recognized as a major group of biologically active heterocycles. researchgate.net Their utility as key building blocks stems from the reactive nature of the benzofuran (B130515) core and the ester functionality, which can be readily modified. These compounds are crucial intermediates in the synthesis of a multitude of physiologically active heterocyclic compounds. Their value as versatile precursors has made their synthesis a significant focus of chemical research.
The benzofuran structure itself is a common motif in many natural products and biologically active compounds, exhibiting a wide range of therapeutic properties, including antiviral, antioxidant, antifungal, and antitumor activities. nih.govrsc.org Consequently, benzofuran-3-carboxylic acid methyl ester serves as a valuable and cost-effective starting point for synthesizing 2-substituted methyl benzo[b]furan-3-carboxylates and other derivatives without the need for transition metal catalysts in some methods. researchgate.net The presence of the ester group at the 3-position allows for various chemical transformations, enabling the introduction of different functional groups to build more complex molecules.
Synthesis of Complex Heterocyclic Systems and Derivatives
The structure of this compound is conducive to the synthesis of elaborate heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in cyclization reactions. For instance, benzofuran derivatives serve as precursors for creating fused heterocyclic systems, which are prevalent in medicinal chemistry.
One notable application involves the construction of quinoline-containing compounds. A one-pot procedure has been demonstrated for the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. beilstein-journals.org This process involves an initial Williamson ether formation, followed by ester hydrolysis and subsequent intramolecular cyclization, showcasing how the benzofuran moiety can be integrated into larger, more complex heterocyclic frameworks. beilstein-journals.org Research has also shown the synthesis of 2,3-disubstituted benzofurans from ortho oxyether aroylformates, which can be prepared from precursors related to benzofuran carboxylates. researchgate.net These reactions highlight the role of benzofuran esters in domino or tandem reactions that efficiently build molecular complexity. acs.org
Below is a table summarizing examples of complex heterocyclic systems synthesized from benzofuran ester precursors.
| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference |
| Benzofuran derivative | Williamson ether formation, hydrolysis, cyclization | 2-(Benzofuran-2-yl)-quinoline derivatives | beilstein-journals.org |
| ortho oxyether aroylformates | Intramolecular annulation | 2,3-Disubstituted benzofurans | researchgate.net |
| 2,4-diyn-1-ols and dicarbonyl compounds | Domino reaction (propargylation, cyclization, benzannulation) | Substituted benzofuran derivatives | acs.org |
Precursors for Pharmaceutically Important Molecules
The benzofuran nucleus is a structural component of numerous natural and synthetic compounds with significant therapeutic value. nih.govrsc.org this compound is therefore a key precursor for molecules with potential pharmaceutical applications, including anticancer, antifungal, and anti-inflammatory agents. nih.govrsc.orgmdpi.com
For example, derivatives such as methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov The modification of the benzofuran-3-carboxylate core, such as through bromination, has been shown to increase cytotoxicity, indicating its importance in the structure-activity relationship (SAR) analysis of potential anticancer drugs. nih.gov Furthermore, the benzofuran scaffold is present in drugs like Amiodarone, used for cardiac arrhythmias, and compounds investigated for treating insulin (B600854) resistance and hyperglycemia. nih.govgoogle.com The synthesis of natural products with high biological activity, such as Lithospermic acid, has been accomplished using synthetic strategies that rapidly construct the benzofuran framework. researchgate.net
The following table details some pharmaceutically relevant molecules and classes derived from benzofuran precursors.
| Molecule/Derivative Class | Therapeutic Area | Synthetic Approach | Reference |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Anticancer (Leukemia, Cervix Carcinoma) | Synthesis from substituted benzofuran-3-carboxylates | nih.gov |
| Benzofuran-2-carboxamides | Anticancer | C-H arylation and transamidation from benzofuran-2-carboxylic acid | mdpi.com |
| Dronedarone Intermediate | Antiarrhythmic | Multi-step synthesis involving benzofuran formation | google.com |
| Lithospermic Acid | Natural Product | C-H activation for benzofuran framework construction | researchgate.net |
| 2-(Furan-2-yl)quinoline-4-carboxylic acid analogues | Antifungal | Synthesis involving quinoline (B57606) and furan (B31954) moieties | beilstein-journals.org |
Strategies for Asymmetric Synthesis of Benzofuran Derivatives
The development of asymmetric methods for the synthesis of chiral benzofuran derivatives is crucial, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. While the provided search results focus more broadly on the synthesis of benzofuran derivatives rather than specifically on asymmetric strategies starting from this compound, the general importance of chirality in drug design is well-established.
Strategies for achieving asymmetry in the synthesis of heterocyclic compounds often involve the use of chiral catalysts, chiral auxiliaries, or starting with a chiral precursor. For benzofuran systems, research has explored catalytic strategies to construct the core structure. acs.org For instance, transition-metal-induced catalysis, including palladium and copper-based systems, has been employed for the construction of the benzofuran nucleus. acs.org While not explicitly starting from this compound, these catalytic systems could potentially be adapted for asymmetric variants by using chiral ligands. The synthesis of complex natural products containing the benzofuran ring often requires stereocontrolled steps to achieve the desired final structure. rsc.org The development of novel synthetic methodologies, such as Lewis acid-promoted cycloadditions, also opens avenues for enantioselective versions to produce chiral aminobenzofurans and other substituted derivatives. acs.org
Biological Activities and Mechanistic Insights in Vitro Focus
Anticancer and Cytotoxic Activities
Derivatives of benzofuran-3-carboxylic acid methyl ester have emerged as a significant class of compounds in oncological research, demonstrating notable cytotoxic and anticancer properties across a range of human cancer cell lines. These synthetic molecules often serve as scaffolds for developing novel therapeutic agents.
The antiproliferative potential of various benzofuran (B130515) derivatives has been extensively evaluated in vitro. Studies have documented their efficacy against leukemia, lung, colon, prostate, and kidney cancer cell lines.
For instance, certain brominated derivatives of benzofuran have shown remarkable cytotoxic activity against the K562 chronic myelogenous leukemia cell line. mdpi.comnih.gov One such compound, with a bromine atom on the methyl group at the 3-position, exhibited an inhibitory concentration (IC₅₀) value of 5 µM against K562 cells. mdpi.com Other derivatives demonstrated selective strong toxic effects against K562 cells with IC₅₀ values as low as 3.83 µM. nih.gov
In the context of non-small cell lung cancer, benzofuran-based derivatives have effectively inhibited the growth of both A549 and NCI-H23 cell lines, with IC₅₀ values spanning from 1.48 to 47.02 µM for A549 and 0.49 to 68.9 µM for NCI-H23. nih.govtandfonline.comnih.gov Specifically, a 3-methylbenzofuran (B1293835) derivative showed potent activity against the A549 cell line with an IC₅₀ of 1.48 µM, comparable to the reference drug staurosporine. nih.gov Another derivative, compound 16a, proved to be the most potent against the NCI-H23 cell line, being 2.53 times more potent than staurosporine. tandfonline.com
The cytotoxic effects have also been observed in colon cancer cell lines. Benzofuran-isatin conjugates showed good anti-proliferative activity towards SW-620 and HCT-116 cell lines, with some compounds having IC₅₀ values as low as 6.5 µM and 5.20 µM, respectively. nih.govnih.gov Furthermore, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate demonstrated cytotoxicity against SW620 and HCT116 cells. mdpi.comresearchgate.net
Testing against the PC3 prostate cancer cell line and Caki 1 kidney cancer cell line has also been performed, although some synthesized derivatives showed limited activity, with IC₅₀ values greater than 30 µM for PC3. nih.gov However, other studies on halogenated derivatives have documented activity against PC3 cells. mdpi.comresearchgate.net
The table below summarizes the cytotoxic activity of selected benzofuran derivatives against various cancer cell lines.
| Derivative Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Brominated Benzofuran | K562 | Leukemia | 3.83 | nih.gov |
| 3-Methylbenzofuran (16b) | A549 | Lung | 1.48 | nih.gov |
| 3-(Morpholinomethyl)benzofuran (16a) | NCI-H23 | Lung | 0.49 | tandfonline.com |
| Benzofuran-isatin Conjugate (5d) | SW-620 | Colon | 6.5 | nih.gov |
| 3-Amidobenzofuran (28g) | HCT-116 | Colon | 5.20 | nih.gov |
| Halogenated Derivative (8) | PC3 | Prostate | >10 | mdpi.comresearchgate.net |
| Halogenated Derivative (7) | A549 | Lung | 6.3 | mdpi.comresearchgate.net |
The anticancer effects of benzofuran derivatives are attributed to several intricate molecular mechanisms, including the induction of programmed cell death (apoptosis), modulation of the cell cycle, and generation of oxidative stress.
A primary mechanism by which benzofuran derivatives exert their anticancer effects is the induction of apoptosis. tandfonline.comnih.govmdpi.com Studies have shown that these compounds can trigger apoptosis in various cancer cell lines, including leukemia and lung cancer. tandfonline.commdpi.com For example, treatment of A549 lung cancer cells with a 3-methylbenzofuran derivative resulted in 42.05% of the cell population undergoing apoptosis, a significant increase compared to the 1.37% observed in control cells. tandfonline.com Similarly, other derivatives induced apoptosis in 34.59% and 36.81% of NCI-H23 cells. tandfonline.com In K562 leukemia cells, flow cytometry analysis revealed that two different derivatives induced apoptosis in 21.6% and 60.1% of the cell population, respectively. mdpi.com This pro-apoptotic activity is often confirmed through Caspase-Glo 3/7 assays, which measure the activity of key executioner caspases in the apoptotic pathway. nih.govmdpi.com
Benzofuran derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells. nih.gov Several studies have reported that these compounds can cause cell cycle arrest at different phases, thereby inhibiting cell proliferation. For instance, certain 3-methyl and 3-(morpholinomethyl)benzofuran derivatives were observed to cause a reduction in the G0–G1 phase cell population in A549 and NCI-H23 lung cancer cells. nih.gov This decrease in the G0-G1 phase was accompanied by an accumulation of cells in the G2/M and sub-G1 phases, indicating cell cycle arrest and apoptosis. nih.gov Other derivatives have been shown to induce G2/M phase arrest in HeLa and HepG2 cells or cause cell cycle arrest at both the S and G2/M phases in A549 cells. nih.govmdpi.comresearchgate.net
Some benzofuran derivatives exhibit anticancer activity through pro-oxidative mechanisms, leading to an increase in intracellular Reactive Oxygen Species (ROS). nih.govmdpi.com Elevated ROS levels can induce oxidative stress, causing damage to cellular components like DNA and proteins, and ultimately trigger cell death. nih.gov Studies on K562 leukemia cells showed that active benzofuran compounds increased ROS levels in a time-dependent manner. mdpi.com This increase in ROS is believed to be a contributing factor to the induction of apoptosis observed with these compounds. nih.govmdpi.com While some benzofuran derivatives are explored for their antioxidant properties in other contexts, certain halogenated derivatives, in particular, have demonstrated pro-oxidant activity in cancer cells. researchgate.netnih.gov
The anticancer activity of benzofuran derivatives is often linked to their ability to interact with specific molecular targets that are crucial for cancer cell survival and proliferation. Key targets identified include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin.
VEGFR-2: This receptor tyrosine kinase plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. tandfonline.comnih.gov Many benzofuran-based compounds have been identified as potent VEGFR-2 inhibitors. nih.govtandfonline.comnih.gov By blocking the VEGF/VEGFR-2 signaling pathway, these derivatives can inhibit tumor angiogenesis. nih.gov For example, several 3-methylbenzofuran and 3-(morpholinomethyl)benzofuran derivatives displayed significant VEGFR-2 inhibitory activity, with IC₅₀ values in the nanomolar range (e.g., 45.4 nM, 77.97 nM). nih.govnih.gov
Molecular Mechanisms of Action
Antimicrobial and Antifungal Properties
Derivatives of the this compound scaffold have been a key focus of research into new antimicrobial and antifungal agents. The introduction of various functional groups, particularly halogens, onto the benzofuran ring system has been shown to be a crucial factor in conferring biological activity. mdpi.com
Activity Against Bacterial Strains
Halogenated derivatives of this compound have demonstrated notable activity against several Gram-positive bacterial strains. In contrast, the unsubstituted parent esters often show no microbiological activity. mdpi.com The introduction of halogen atoms into the benzofuran structure appears to be a critical determinant of its antibacterial efficacy. mdpi.com
Studies have evaluated a range of these derivatives against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid methyl ester have shown inhibitory effects. mdpi.comnih.gov Specifically, compounds where two hydrogen atoms of the acetyl group were substituted by halogens proved active against Gram-positive cocci. mdpi.com
One study synthesized a series of C-3 α, β-unsaturated ketone linked benzofuran derivatives and tested them against Escherichia coli, Staphylococcus aureus, MRSA, and Bacillus subtilis. longdom.org Several of these derivatives exhibited antibacterial activities, with one compound in particular showing excellent Minimum Inhibitory Concentration (MIC) values, comparable to control drugs. longdom.org Another series of 3-methanone-6-substituted-benzofuran derivatives was evaluated against E. coli, S. aureus, MRSA, and B. subtilis, indicating that specific substitutions are crucial for activity. nih.gov
| Derivative Class | Bacterial Strain | Activity Level (MIC) | Reference |
|---|---|---|---|
| Halogenated 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate methyl esters | Staphylococcus aureus | 50 to 200 μg/mL | mdpi.comnih.gov |
| Halogenated 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate methyl esters | Bacillus subtilis | 50 to 200 μg/mL | mdpi.comnih.gov |
| C-3 α, β-unsaturated ketone linked benzofurans | Escherichia coli | 0.78 to 1.56 μg/mL (for most active compound) | longdom.org |
| C-3 α, β-unsaturated ketone linked benzofurans | Staphylococcus aureus | 0.78 to 1.56 μg/mL (for most active compound) | longdom.org |
| C-3 α, β-unsaturated ketone linked benzofurans | MRSA | 0.78 to 1.56 μg/mL (for most active compound) | longdom.org |
| C-3 α, β-unsaturated ketone linked benzofurans | Bacillus subtilis | 0.78 to 1.56 μg/mL (for most active compound) | longdom.org |
Activity Against Fungal Species
The antifungal potential of this compound derivatives has been investigated against a variety of pathogenic fungi. Similar to antibacterial properties, halogenation and other substitutions play a pivotal role. Derivatives containing a halogen in the aromatic ring have demonstrated antifungal activity against Candida species. mdpi.com
For example, methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate exhibited antifungal activity against Candida albicans with a MIC of 100 μg/mL. mdpi.comresearchgate.net A separate line of research synthesized a series of benzofuran derivatives to test for growth inhibition of Cryptococcus neoformans and Aspergillus fumigatus. nih.gov This study found that converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, drastically increased its antifungal activity. nih.gov
| Derivative | Fungal Species | Activity Level (MIC) | Reference |
|---|---|---|---|
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans | 100 μg/mL | mdpi.comresearchgate.net |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans | 100 μg/mL | mdpi.comresearchgate.net |
| Dibromo derivative of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate | Cryptococcus neoformans | Significantly active | nih.gov |
| Dibromo derivative of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate | Aspergillus fumigatus | Significantly active | nih.gov |
Anti-mycobacterial Activity
The emergence of drug-resistant Mycobacterium tuberculosis (MTB) strains has spurred the search for novel therapeutic agents. DNA gyrase, a type II topoisomerase, is a well-established target for the development of new anti-mycobacterial drugs. lookchem.com Benzofuran derivatives have been identified as potential inhibitors of this enzyme.
Research into benzofuran-isatin hybrids has yielded compounds with considerable in vitro activity against both drug-susceptible (H37Rv) and multi-drug resistant (MDR) MTB strains. nih.govdoi.org One particular hybrid demonstrated potent activity with MIC values of 0.25 μg/mL against MTB H37Rv and 0.5 μg/mL against MDR-TB strains. nih.gov Furthermore, a series of benzofuran-3-carbohydrazide derivatives were synthesized and evaluated for their inhibitory activity against M. tuberculosis H37Rv strains, with some compounds showing promising antimycobacterial activity. nih.gov These findings suggest that the benzofuran scaffold is a promising starting point for developing new inhibitors targeting MTB DNA gyrase B. nih.govlookchem.com
Anti-inflammatory Effects
Beyond antimicrobial applications, derivatives of this compound have been explored for their anti-inflammatory properties. This activity is primarily attributed to their ability to modulate key inflammatory pathways and inhibit specific enzymes involved in the inflammatory cascade.
Modulation of Inflammatory Mediators
Certain benzofuran hybrids have been shown to possess significant anti-inflammatory activity by modulating the secretion of pro-inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a model for inflammation, specific piperazine/benzofuran hybrids demonstrated the ability to down-regulate the secretion of factors such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.com One compound, in particular, was found to attenuate TNF-α and IL-6 levels in a dose-dependent manner. mdpi.com This suggests that the anti-inflammatory mechanism of these compounds may be related to their ability to interfere with major signaling pathways like NF-κB and MAPK, which are central to the inflammatory response. nih.govmdpi.com
Enzyme Inhibition
A key target in the study of inflammatory diseases is Leukotriene A4 (LTA4) hydrolase, a cytosolic enzyme that catalyzes the conversion of LTA4 to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.govnih.gov Inhibition of LTA4 hydrolase is therefore a promising strategy for treating inflammatory conditions. mdpi.com A series of substituted benzofurans have been identified and synthesized as inhibitors of LTA4 hydrolase. nih.gov These compounds demonstrated the ability to reduce LTB4 levels in vitro in both mouse and human whole blood, leading to the identification of an advanced profiling candidate for the potential treatment of inflammatory diseases. nih.gov
Antioxidant Properties and Free Radical Scavenging Activity
Benzofuran derivatives have been identified as a promising class of antioxidants. nih.govscienceopen.com Their ability to scavenge free radicals is a key aspect of this activity. The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. nih.govnih.govrsc.org
Studies on various benzofuran derivatives have demonstrated significant antioxidant activity. For instance, a series of 1,3-benzofuran derivatives showed notable antioxidant capacities with EC50 values ranging from 8.27 to 10.59 mM. nih.gov Similarly, novel benzofuran compounds isolated from D. latifolia were tested for their DPPH free radical scavenging ability, showing moderate activity with an IC50 value of 96.7 ± 8.9 μM. nih.govrsc.org The antioxidant activity is often linked to the number and position of hydroxyl groups on the arylidene moiety of benzofuran hydrazones. researchgate.net
The mechanism of action for their antioxidant properties has been theoretically studied, exploring pathways like hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). scholarena.comrsc.org Theoretical studies suggest that in non-polar environments and the gas phase, the HAT mechanism is predominant, while the SPLET mechanism is favored in polar solvents. scholarena.com The evaluation of 3,3-disubstituted-3H-benzofuran-2-one derivatives using DPPH assays and cyclic voltammetry has further confirmed the antioxidant capacity of this structural class. mdpi.commdpi.comnih.gov
| Compound Class | Assay | Result (IC50/EC50) | Reference |
|---|---|---|---|
| Benzofuran compounds from D. latifolia | DPPH | 96.7 ± 8.9 μM | nih.govrsc.org |
| 1,3-Benzofuran derivatives | Antioxidant Capacity | 8.27 - 10.59 mM | nih.gov |
| Phenolic esters of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid | DPPH | Good scavenging activity | researchgate.net |
Receptor Agonism and Antagonism Studies
The benzofuran scaffold has been utilized in the design of potent and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.gov The CB2 receptor is a therapeutic target for conditions like neuropathic pain, and its stimulation is known to suppress neuroinflammation. nih.gov Researchers have designed and synthesized series of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective CB2 agonists. nih.govresearchgate.net For example, a series of N-alkyl-isatin acylhydrazone derivatives were developed as potent CB2 agonists, which led to the subsequent design of a 2,3-dihydro-1-benzofuran series to improve drug-like properties such as bioavailability. nih.gov One such derivative, 3-Benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylic acid methyl ester, was synthesized as part of this effort. nih.gov These compounds have shown efficacy in preclinical models of neuropathic pain, confirming the potential of the benzofuran structure for developing CB2-targeted therapies. researchgate.net
While the outline specifies antagonism, current research on benzofuran derivatives has predominantly focused on their role as agonists of the Sphingosine-1-Phosphate 1 (S1P1) receptor. nih.govresearchgate.netacs.orgnih.gov S1P1 receptor modulation is a key mechanism for immunomodulation. nih.gov Novel benzofuran-based S1P1 agonists have been discovered with excellent in vitro potency and selectivity. nih.govnih.gov For instance, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid was identified as a potent S1P1 agonist with over 1000-fold selectivity against the S1P3 subtype. nih.govacs.orgnih.gov This high selectivity is crucial as agonism at the S1P3 receptor is associated with unwanted side effects. nih.gov Initial lead compounds, such as a benzofuran with a 5-n-butyl group, demonstrated submicromolar potency in GTPγS assays for the S1P1 receptor with no activity at the S1P3 receptor. nih.govresearchgate.net The literature available does not provide evidence for this compound or its close derivatives acting as S1P receptor antagonists; instead, the scaffold is a foundation for potent agonistic activity.
| Receptor | Activity | Compound Example | Result (EC50) | Selectivity | Reference |
|---|---|---|---|---|---|
| CB2 | Agonism | 2,3-dihydro-1-benzofuran derivatives | Potent activity | Selective over CB1 | nih.gov |
| S1P1 | Agonism | 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid | 16 nM (GTPγS) | >1000-fold vs S1P3 | nih.govacs.org |
Other Investigated Biological Activities
The benzofuran structure is a versatile pharmacophore for designing inhibitors of various enzymes.
Aromatase (CYP19): Benzofuran derivatives have been developed as potent inhibitors of aromatase (CYP19), a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. nih.govresearchgate.netresearchgate.net A series of 1-[(benzofuran-2-yl)phenylmethyl]-pyridine, -imidazole, and -triazole derivatives have shown significant in vitro inhibitory activity against human placental aromatase. nih.govnih.gov Specifically, 6-methoxy- and 6-hydroxy-substituted benzofurans proved to be highly potent, with IC50 values ranging from 0.01 to 1.46 μM, which is comparable to or greater than the reference drug Arimidex. nih.govresearchgate.net The pyridine (B92270) benzofuran containing a 4-fluorophenyl group was particularly promising, with an IC50 of 44 nM. nih.gov The addition of a methyl group at the 3-position of the benzofuran ring has also been shown to confer notable aromatase inhibitory activity. cardiff.ac.uk
Carbonic Anhydrase (CA): Benzofuran-based carboxylic acids are effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related isoforms hCA IX and XII. nih.govnih.govacs.orgresearchgate.net Derivatives featuring a benzoic acid moiety linked to a benzofuran tail have demonstrated submicromolar inhibitory activity against hCA IX, with Ki values as low as 0.56 μM. nih.govacs.org These compounds often show good selectivity for the tumor-associated isoforms (IX and XII) over the cytosolic, off-target isoforms (I and II). nih.govnih.govacs.org The carboxylic acid group is thought to bind to the zinc ion in the enzyme's active site. researchgate.netcu.edu.eg
Tyrosine Kinase: The benzofuran scaffold is also found in compounds designed to inhibit protein kinases, which are crucial targets in oncology. tandfonline.com Benzofuran derivatives have been shown to inhibit several tyrosine kinases, including vascular endothelial growth factor receptor 2 (VEGFR-2), c-Src, and epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net For example, a chalcone-benzofuran hybrid was identified as a strong inhibitor of VEGFR-2. researchgate.net Additionally, other benzofuran-based molecules have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) and casein kinase II (CK2), with IC50 values in the nanomolar and submicromolar ranges, respectively. tandfonline.comnih.govnih.gov
| Enzyme | Compound Class | Inhibition Value | Reference |
|---|---|---|---|
| Aromatase (CYP19) | 6-Methoxy/hydroxy benzofuran derivatives | IC50: 0.01 - 1.46 μM | nih.govresearchgate.net |
| Carbonic Anhydrase IX (hCA IX) | Benzofuran-based carboxylic acids | Ki: 0.56 - 0.91 μM | nih.govacs.org |
| CDK2 | 3-(piperazinylmethyl)benzofuran derivatives | IC50: 40.91 - 52.63 nM | tandfonline.com |
| CK2 | Benzofuran derivatives | IC50: Submicromolar range | nih.gov |
In vitro studies have highlighted the potential of benzofuran derivatives as anti-diabetic agents, primarily through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. researchgate.net Inhibiting these enzymes can help manage postprandial hyperglycemia. researchgate.net
Arylbenzofurans isolated from the root bark of Morus mesozygia were found to be potent α-glucosidase inhibitors, with IC50 values as low as 16.6 μM, making them significantly more potent than the reference drug acarbose. nih.gov Other synthetic series of benzofuran derivatives have also demonstrated significant α-glucosidase inhibitory activity, with IC50 values ranging from 6.50 to 722.2 μM. nih.gov For example, a series of benzofuran-1,3,4-oxadiazole hybrids showed IC50 values between 40.7 and 173.6 μM, again proving more potent than acarbose. researchgate.net Similarly, hydroxylated 2-phenylbenzofurans were found to be highly active against α-glucosidase, with one compound being 167 times more active than acarbose. nih.gov These findings underscore the potential of the benzofuran scaffold in developing new therapeutic agents for diabetes. nih.govmdpi.com
| Enzyme Target | Compound Class | Result (IC50) | Reference |
|---|---|---|---|
| α-Glucosidase | Arylbenzofurans from Morus mesozygia | 16.6 - 40.9 μM | nih.gov |
| α-Glucosidase | 2-Acylbenzofurans | 6.50 - 722.2 μM | nih.gov |
| α-Glucosidase | Benzofuran-1,3,4-oxadiazole hybrids | 40.7 - 173.6 μM | researchgate.net |
| α-Amylase & α-Glucosidase | Benzofuran Schiff bases | 1.10 - 24.60 μM (α-amylase) 1.40 - 24.00 μM (α-glucosidase) | researchgate.net |
Anti-convulsant Activities
There is currently a lack of specific in vitro research data detailing the anti-convulsant properties of this compound.
Anti-Alzheimer's Disease (AD) Properties
Anti-parasitic Activity
Detailed in vitro studies concerning the anti-parasitic activity of this compound have not been identified in the current body of scientific research.
Anti-acetylcholine Activity
Information regarding the specific in vitro anti-acetylcholine activity of this compound is not available in the reviewed scientific literature.
Bone Anabolic Agent Potential
There is no specific in vitro research available that details the potential of this compound as a bone anabolic agent.
Structure Activity Relationship Sar Studies in Benzofuran 3 Carboxylic Acid Methyl Ester Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of benzofuran (B130515) derivatives is profoundly influenced by the placement and chemical nature of substituents on the benzofuran core. SAR studies indicate that substitutions at the C-2, C-3, C-4, C-5, and C-6 positions are all critical in determining the pharmacological profile, particularly concerning cytotoxic and antimicrobial activities. nih.govrsc.org
Earlier SAR studies on benzofuran derivatives identified that the presence of an ester or a heterocyclic ring at the C-2 position was a crucial factor for the cytotoxic activity of the compounds. nih.govmdpi.com Similarly, modifications at the C-3 position, the focal point of the parent compound, have been shown to yield derivatives with significant biological activity. rsc.orgnih.gov The introduction of a sulfur atom within the C-3 position substituent, for instance, markedly improves inhibitory potency against ischemic cell death. nih.gov
The benzene (B151609) portion of the benzofuran ring also presents key sites for modification. The presence of halogen or hydroxyl groups at the C-4 position can confer good antimicrobial activity. rsc.org Furthermore, the C-5 and C-6 positions are also sensitive to substitution, where the introduction of halogens, nitro groups, or hydroxyl groups has resulted in potent antibacterial activity. rsc.org Research has shown that a hydroxyl group at the C-6 position can be essential for antibacterial action, as blocking this group resulted in a loss of activity. nih.gov The specific location of a substituent is a critical determinant; for example, the position of a halogen atom in the benzofuran ring can be a decisive factor for its biological effect. nih.govnih.gov
Influence of Ester Group (e.g., Methyl, Ethyl) on Activity
The ester functional group, particularly at the C-2 or C-3 position, is a key component of the benzofuran scaffold's biological activity. While many studies focus on the impact of substituents on the benzofuran ring itself, the nature of the ester alkyl group (e.g., methyl vs. ethyl) also plays a role in modulating the pharmacological effects.
For instance, research into halogenated derivatives of 3-benzofurancarboxylic acids has highlighted compounds with a methyl ester group as possessing notable antifungal activity against Candida albicans and Candida parapsilosis. nih.govresearchgate.net Specifically, methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were identified as active antifungal agents. researchgate.net
Role of Halogenation on Cytotoxicity and Antimicrobial Properties
The introduction of halogen atoms—such as chlorine, bromine, or fluorine—into the benzofuran-3-carboxylic acid methyl ester scaffold is a well-established strategy for significantly enhancing cytotoxicity and antimicrobial properties. nih.govnih.gov Halogenation can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes, and can also lead to stronger intermolecular interactions through "halogen bonding," which improves binding affinity to biological targets. nih.gov
Research has consistently shown that halogenated benzofurans exhibit increased anticancer activity. nih.govnih.govnih.gov SAR analysis indicates that the presence of a bromine atom, particularly when introduced to a methyl or acetyl group attached to the benzofuran system, boosts cytotoxicity in both cancer and normal cells. researchgate.netnih.gov Comparative studies have also suggested that brominated derivatives can have a higher cytotoxic potential than their chlorinated counterparts. nih.gov
In the context of antimicrobial activity, halogenation is also a critical factor. Studies on 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid derivatives found that unsubstituted esters showed no microbiological activity. nih.govmdpi.com However, activity emerged upon the introduction of halogens. A key finding was that the degree of halogenation on the acetyl group was crucial; derivatives with two halogen substitutions on the acetyl group were active against Gram-positive cocci, whereas those with only one were inactive. nih.govmdpi.comsemanticscholar.org
The table below summarizes the activity of select halogenated benzofuran derivatives.
| Compound Name | Halogen(s) | Target/Organism | Activity Measurement | Result | Reference |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Br | K562 leukemia cells | IC50 | 5 µM | nih.gov |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Br | HL60 leukemia cells | IC50 | 0.1 µM | nih.gov |
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Br | Gram-positive bacteria | MIC | 50 - 200 µg/mL | nih.gov |
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Br | Candida species | MIC | 100 µg/mL | nih.gov |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Cl | Gram-positive bacteria | MIC | 50 - 200 µg/mL | nih.gov |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Br | Gram-positive bacteria | MIC | 50 - 200 µg/mL | nih.gov |
Significance of Hydroxyl and Methoxy (B1213986) Groups for Specific Activities
Hydroxyl (-OH) and methoxy (-OCH3) groups are key functional groups that significantly influence the biological activities of benzofuran derivatives through their ability to form hydrogen bonds and alter electronic properties and solubility.
The hydroxyl group, particularly when located at the C-5 or C-6 position of the benzofuran ring, has been linked to potent biological effects. For instance, the antifungal activity of certain halogenated 3-benzofurancarboxylic acid methyl esters is associated with a 5-hydroxy substituent. nih.govresearchgate.net In other series, a hydroxyl group at C-6 was found to be indispensable for antibacterial activity against several strains. nih.gov The importance of the phenolic hydroxyl group is further highlighted in studies where its replacement or removal led to a significant alteration or complete loss of cytotoxic activity, suggesting its role as a critical hydrogen bond donor in interactions with biological targets. nih.gov
Methoxy groups also play a crucial role in defining the pharmacological profile. Studies have shown that the presence of methoxy groups, often in combination with other substituents like halogens, can enhance biological properties. For example, the combination of a bromine atom and a methoxy group was found to result in stronger pro-oxidative and pro-apoptotic effects in cancer cells. researchgate.net Compounds featuring 5,6-dimethoxy substitution patterns have demonstrated significant anticancer activity. nih.gov The strategic placement of hydroxyl and methoxy groups is therefore a vital consideration in the design of benzofuran-based therapeutic agents.
Comparison with Related Benzofuran and Benzothiophene Scaffolds
Benzofuran and its sulfur analog, benzothiophene, are both important heterocyclic scaffolds in medicinal chemistry. While structurally similar—differing by the heteroatom in the five-membered ring (oxygen in benzofuran, sulfur in benzothiophene)—this change can lead to distinct biological activities and potencies.
Potential Applications Beyond Medicinal Chemistry
Agrochemical Formulations (e.g., Pesticides)
The benzofuran (B130515) scaffold is a key structural component in a variety of biologically active compounds, including those developed for agricultural use. nih.govrsc.org Derivatives of benzofuran have been investigated for their potent pesticidal, fungicidal, and insecticidal properties. tandfonline.comnih.gov The core benzofuran ring system is often the primary pharmacophore responsible for the biological activity, with substitutions on the ring system modulating the potency and spectrum of action.
Research into benzofuran derivatives has yielded compounds with significant activity against various plant pathogens. For instance, certain benzofuran derivatives have shown notable antifungal effects against phytopathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov Similarly, carbamate (B1207046) insecticides based on a benzofuran structure have been found to interfere with the in vitro assembly of tubulin in porcine brains, indicating a specific mode of action that could be harnessed for pest control. acs.org
The synthesis of novel agrochemicals often involves modifying a core structure like benzofuran to optimize efficacy. Benzofuran-3-carboxylic acid methyl ester can serve as a key intermediate in this process. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides and other derivatives, leading to the creation of a library of compounds for biological screening. rsc.org For example, the synthesis of 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives has been achieved through multi-step reactions, highlighting the chemical versatility of these structures in creating complex molecules for agrochemical applications. nih.gov
| Benzofuran Derivative Type | Targeted Agrochemical Activity | Key Research Findings | Source(s) |
|---|---|---|---|
| General Benzofuran Derivatives | Pesticidal (Insecticidal, Acaricidal, Nematicidal) | Compounds with the general benzofuran formula exhibit useful pesticidal effects. | tandfonline.com |
| Benzofurazan Derivatives | Antifungal (against phytopathogenic fungi) | Nitro-substituted derivatives showed high antifungal capability against R. solani. | nih.gov |
| Carbamate Derivatives (e.g., Carbofuran, Benfuracarb) | Insecticidal | These compounds induce a dose-dependent reduction of tubulin polymerization. | acs.org |
| Halogenated 3-Benzofurancarboxylic Acid Derivatives | Antimicrobial (Antibacterial, Antifungal) | Certain bromo-derivatives showed activity against Gram-positive bacteria and Candida strains. | |
| Natural Benzofurans (e.g., Cicerfuran) | Antifungal | Cicerfuran, found in chickpea roots, acts as a defense against Fusarium wilt. |
Material Science and Electronic Devices (e.g., OLEDs, Polymers)
In the field of material science, the rigid, planar structure of the benzofuran ring system makes it an attractive building block for functional materials, including polymers and components for organic electronic devices. researchgate.net Benzofuran-based polymers are noted for their high glass-transition temperatures (Tg) and transparency, making them suitable for applications as thermoplastics.
The incorporation of benzofuran derivatives into polymers can create materials with tailored properties for a range of applications, such as polyamides, polyesters, and polyarylates. The polymerization of benzofuran can be controlled to produce optically active polymers, and the specific substituents on the benzofuran ring play a crucial role in determining the final properties of the material. For instance, the esterification of a carboxy group on a related chiral initiator was found to significantly impact the optical activity of the resulting polybenzofuran. This suggests that the methyl ester group in this compound could be a key site for modification to control polymer characteristics.
Furthermore, benzofuran-based compounds have been explored for their potential use as emissive materials in Organic Light-Emitting Diodes (OLEDs) and as donor materials in Organic Photovoltaics (OPVs). researchgate.net The fused aromatic system provides good electronic conductivity and photophysical properties that are essential for these applications. The synthesis of complex benzofuran derivatives through methods like transition metal-catalyzed reactions allows for the creation of sophisticated structures designed for specific electronic functions. researchgate.net
| Material Type | Potential Application | Relevant Properties of Benzofuran Core | Source(s) |
|---|---|---|---|
| Polybenzofuran | Transparent Thermoplastics | Provides rigidity, high glass-transition temperature (Tg), and high transparency. | |
| Benzofuran-based Polymers | Specialty Polymers (Polyamides, Polyesters) | Serves as a versatile building block for various polymer types. | |
| Benzofuran-containing Compounds | Organic Light-Emitting Diodes (OLEDs) | Used as emissive materials due to favorable electronic and photophysical properties. | researchgate.net |
| Benzofuran-containing Polymers | Organic Photovoltaics (OPVs) | Can function as donor materials in photovoltaic cells. | researchgate.net |
| Benzothieno[3,2-b]benzofuran (BTBF) Derivatives | Field-Effect Transistors, Photoelectronic Devices | The fused heterocyclic system is crucial for building highly efficient organic photovoltaics. |
Drug Delivery Systems (DDS)
The development of advanced drug delivery systems (DDS) relies on innovative materials that can encapsulate, protect, and release therapeutic agents in a controlled manner. nih.gov Polymers are fundamental to this field, and benzofuran-based polymers are emerging as promising candidates for creating sophisticated DDS. nih.gov Their utility stems from the ability to synthesize polymers with specific functionalities, such as pH-sensitivity, which can be used for targeted drug release.
A notable example is the development of poly(benzofuran-co-arylacetic acid), a polymer whose structure contains carboxylic acid groups. This polymer has been used to coat nanoparticles, creating a pH-sensitive "nanovalve" for loading and releasing drug molecules. Using the anticancer drug doxorubicin (B1662922) as a model, studies have shown that drug encapsulation is high in weak alkaline conditions, while the drug is released more readily in an acidic environment. This pH-responsive behavior is highly desirable for targeted cancer therapy, as tumor environments are typically more acidic than healthy tissue.
The furan (B31954) ring within the benzofuran structure is also valuable for creating DDS. Furan-functionalized co-polymers can self-assemble into nanoparticles in aqueous solutions, driven by hydrophobic interactions. tandfonline.com These nanoparticles can encapsulate hydrophobic drugs like doxorubicin. tandfonline.com The size of these nanoparticles can be controlled, which in turn affects the drug-loading capacity. tandfonline.com This demonstrates that the benzofuran scaffold can be integral to designing nanocarriers for targeted drug delivery. The ester group of this compound could be readily converted to a carboxylic acid or an amide, providing a handle to incorporate the molecule into such polymeric drug delivery systems.
| DDS Type | Key Feature | Mechanism/Application | Source(s) |
|---|---|---|---|
| Poly(benzofuran-co-arylacetic acid) Coated Nanoparticles | pH-Responsive | Acts as a nanovalve, loading drugs at weak alkaline pH and releasing them in acidic environments (e.g., tumors). | researchgate.net |
| Furan-Functionalized Co-Polymer Nanoparticles | Self-Assembly | Forms nanoparticles in aqueous solutions that can encapsulate hydrophobic drugs like doxorubicin. | tandfonline.com |
| Amphiphilic Benzofuran-based Polymers | Controlled Nanoparticle Size | The size of the self-assembled nanoparticles can be controlled, influencing the drug encapsulation efficiency. | tandfonline.com |
| General Synthetic Polymers | Structural Adjustability | Synthetic polymers offer flexible structural design to create delivery vehicles like nanoparticles, conjugates, and hydrogels. | rsc.org |
Future Research Directions and Emerging Perspectives
Development of Novel and More Efficient Synthetic Routes
The synthesis of the benzofuran (B130515) ring system is a well-established area, yet the pursuit of more efficient, atom-economical, and sustainable methods continues to be a primary focus. Future research is directed towards overcoming the limitations of classical methods, such as harsh reaction conditions and limited substrate scope.
Key areas of development include:
Catalyst Innovation: The exploration of novel catalytic systems is paramount. While palladium- and copper-catalyzed reactions have been extensively used, research is expanding to include catalysts based on gold, silver, rhodium, and iridium, which can offer alternative reaction pathways and improved yields. acs.orgnih.govorganic-chemistry.org For instance, gold-promoted catalysis has shown promise in the formation of the benzofuran nucleus from alkynyl esters and quinols. acs.orgnih.gov
One-Pot Tandem Reactions: Designing multi-component reactions in a single pot is a significant trend. These strategies enhance efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. acs.orgnih.gov A notable example involves the copper-catalyzed one-pot reaction of o-iodophenols, acyl chlorides, and phosphorus ylides to rapidly construct functionalized benzofurans.
C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy that avoids the need for pre-functionalized starting materials. Future work will likely focus on developing selective C-H activation/annulation reactions to build the benzofuran core or to functionalize existing benzofuran-3-carboxylic acid methyl ester scaffolds. mdpi.com
| Synthetic Strategy | Catalyst/Reagent | Key Features | Reference(s) |
| Palladium-Copper Catalysis | (PPh3)PdCl2 / CuI | Sonogashira coupling followed by intramolecular cyclization. | acs.orgnih.gov |
| Gold-Promoted Catalysis | JohnPhosAuCl/AgNTf2 | Cyclization of alkynyl esters and quinols. | acs.org |
| Rhodium-Mediated Catalysis | Rh-based catalyst | Arylation and subsequent cyclization of propargyl alcohols and aryl boronic acids. | |
| One-Pot Synthesis | Copper Bromide | Reaction of salicylaldehydes, amines, and calcium carbide. | acs.orgnih.gov |
| C-H Activation/Annulation | Palladium Acetate | Directed C-H arylation to install substituents at the C3 position. | mdpi.com |
Deeper Elucidation of Molecular Mechanisms of Action
While numerous benzofuran derivatives have demonstrated potent biological activities, a detailed understanding of their molecular mechanisms of action is often in its infancy. Future research will need to move beyond preliminary screening to pinpoint specific molecular interactions and signaling pathways.
Emerging research focuses on:
Target Identification and Validation: Identifying the specific enzymes, receptors, or nucleic acid sequences that derivatives of this compound interact with is a critical step. For example, certain benzofuran derivatives have been identified as inhibitors of enzymes like Sortase A in Staphylococcus aureus, tubulin, vascular endothelial growth factor receptor-2 (VEGFR-2), and phosphoinositide 3-kinase (PI3K). researchgate.netnih.govtandfonline.com
Pathway Analysis: Investigating the downstream effects of target engagement is crucial. Studies have shown that some benzofuran compounds induce apoptosis (programmed cell death) in cancer cells through both extrinsic and intrinsic pathways. researchgate.netmdpi.com Understanding how these compounds modulate signaling cascades, such as those involved in cell cycle progression and proliferation, will be a key research area. tandfonline.com
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to correlate specific structural features with biological activity. For instance, it has been observed that the introduction of bromine atoms into the benzofuran system can significantly increase cytotoxic potential against cancer cell lines. mdpi.comnih.gov
| Biological Activity | Molecular Target/Mechanism | Compound Class | Reference(s) |
| Anticancer | PI3K and VEGFR-2 Inhibition, Apoptosis Induction | Benzofuran derivatives | researchgate.nettandfonline.com |
| Anticancer | Tubulin Inhibition | 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | mdpi.com |
| Antibacterial | Sortase A Inhibition | 2-phenyl-benzofuran-3-carboxamide derivatives | nih.gov |
| Anticancer | uPA Inhibition | Amiloride-benzofuran derivatives | nih.gov |
Exploration of New Biological Targets and Therapeutic Areas
The structural versatility of the benzofuran core makes it an ideal scaffold for exploring new biological targets and addressing unmet medical needs. While research has traditionally focused on areas like cancer and microbial infections, new therapeutic avenues are emerging. nih.govphytojournal.com
Future exploratory areas include:
Neurodegenerative Diseases: Benzofuran derivatives are being investigated as multi-target agents for diseases like Alzheimer's. nih.gov Their ability to inhibit butyrylcholinesterase and prevent the aggregation of β-amyloid fibrils presents a promising strategy for developing neuroprotective drugs. nih.gov
Inhibitors of Virulence Factors: Instead of killing bacteria directly, an alternative antimicrobial strategy is to disarm them by inhibiting virulence factors. The inhibition of Sortase A in Gram-positive bacteria by benzofuran derivatives is a prime example of this approach, which may reduce the development of antibiotic resistance. nih.gov
Cardiovascular Diseases: Researchers are exploring benzofuran-based compounds as inhibitors of ischemic cell death, which could lead to new treatments for conditions like myocardial infarction. nih.gov Additionally, vasodilator properties have been identified in some derivatives, suggesting potential applications in treating hypertension. nih.govdntb.gov.ua
Epigenetic Targets: Histone-lysine N-methyl transferases (HKMTs), such as EZH2, are emerging as important targets in cancer therapy. Benzofuran and indole (B1671886) derivatives have been studied as potential inhibitors of these enzymes, opening a new front in the development of epigenetic drugs. eurjchem.com
Advanced Computational Approaches for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with improved potency and specificity. The application of these methods to this compound and its analogs is expected to accelerate the discovery process.
Key computational strategies include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It is widely used to understand binding modes and to screen virtual libraries of benzofuran derivatives against biological targets like PI3K, VEGFR-2, and Sortase A. researchgate.netnih.gov Docking studies have helped elucidate key interactions, such as hydrogen bonding with residues like Cys184 and Arg197 in the Sortase A active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. Both 2D- and 3D-QSAR studies on benzofuran derivatives have been used to identify key physicochemical and structural descriptors that govern their activity as vasodilators or anticancer agents. nih.govmdpi.com
Density Functional Theory (DFT): DFT calculations are employed to investigate the structural and electronic properties of molecules. For benzofuran-carboxylic acids, DFT has been used to analyze molecular geometry, vibrational frequencies, and electronic properties like the HOMO-LUMO gap, providing insights into molecular reactivity. nih.govresearchgate.net
| Computational Method | Application | Insights Gained | Reference(s) |
| Molecular Docking | Prediction of binding modes | Identification of key amino acid interactions in enzyme active sites (e.g., PI3K, Sortase A). | researchgate.netnih.gov |
| 2D-QSAR | Vasodilator activity prediction | Identified controlling factors for pharmacological properties. | nih.gov |
| 3D-QSAR / MD Simulations | Anticancer activity (tubulin inhibitors) | Evaluation of tubulin-inhibitor complex stability. | mdpi.com |
| DFT Calculations | Structural and electronic properties | Analysis of molecular geometry, HOMO-LUMO gap, and reactivity of benzofuran-carboxylic acids. | nih.govresearchgate.net |
Integration with Green Chemistry Principles for Sustainable Production
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. Future research on the synthesis of this compound will undoubtedly focus on developing more sustainable and environmentally benign processes.
Key green chemistry approaches include:
Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally friendly alternatives like water or deep eutectic solvents (DES) is a major goal. acs.org Copper-catalyzed syntheses of benzofurans have been successfully demonstrated in water.
Catalyst Reusability: The development of heterogeneous catalysts, such as palladium-on-carbon (Pd/C), is crucial for sustainable synthesis. These catalysts can be easily recovered by filtration and reused multiple times without a significant loss of activity, reducing waste and cost. chemistryviews.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions. This technology offers a more energy-efficient alternative to conventional heating.
Bio-based Feedstocks: Looking further ahead, the production of furan-based chemicals from renewable biomass feedstocks is a key area of research for creating a truly sustainable chemical industry. rsc.org While currently focused on simpler furans, this approach could eventually be applied to more complex structures like benzofurans.
Q & A
Q. What are the common synthetic routes for benzofuran-3-carboxylic acid methyl ester?
this compound can be synthesized via:
- Rh/Co-relay catalysis : A mixture of arylboronic acids and alkynes undergoes cyclization under Rh/Co catalysis to form the benzofuran scaffold, followed by esterification .
- Esterification of benzofuran-3-carboxylic acid : Reacting the free acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux .
- Enzymatic synthesis : Optimizing pH (e.g., pH 6.2) and temperature (e.g., 5°C) to minimize hydrolysis of intermediates during enzymatic coupling .
Q. How is this compound characterized analytically?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the ester group (e.g., methoxy protons at δ ~3.8–4.0 ppm) and benzofuran core (aromatic protons at δ ~6.5–8.0 ppm) .
- HPLC : Reverse-phase HPLC with UV detection to assess purity and resolve stereoisomers (e.g., chiral columns for enantiomeric excess determination) .
- GC/MS : For volatile derivatives, fragmentation patterns (e.g., m/z 182 for methyl vanillate analogs) help validate structural integrity .
Q. What hydrolysis conditions are effective for cleaving the methyl ester group?
- Alkaline hydrolysis : Treat with aqueous NaOH (1–2 M) in methanol/water (1:1) at 60–80°C for 2–4 hours, followed by acidification to isolate the free acid .
- Enzymatic cleavage : Lipases or esterases under mild conditions (pH 7–8, 25–37°C) to avoid side reactions .
Advanced Research Questions
Q. How can stereoselective synthesis of benzofuran-3-carboxylic acid derivatives be achieved?
- Chiral auxiliaries : Use (R)- or (S)-configured β-amino esters to direct stereochemistry during cyclization .
- Asymmetric catalysis : Rhodium or cobalt complexes with chiral ligands (e.g., Cp*RhCl₂) to induce enantioselectivity in benzofuran ring formation .
- Resolution methods : Chiral HPLC or enzymatic kinetic resolution to separate enantiomers post-synthesis .
Q. How should researchers address contradictions in reaction outcomes (e.g., unexpected byproducts)?
- Control experiments : Test individual reaction components (e.g., catalysts, substrates) to isolate the source of discrepancies. For example, omitting Co(OAc)₂ in Rh/Co systems eliminates undesired pathways .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in ester groups) or in situ IR spectroscopy to track intermediate formation .
- Byproduct analysis : LC-MS or GC-MS to identify minor components (e.g., decarboxylated products) and adjust reaction conditions .
Q. What strategies enable functionalization of the benzofuran core?
- Electrophilic substitution : Introduce nitro or bromo groups at the 2-position using HNO₃/H₂SO₄ or Br₂/FeBr₃ .
- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids to install aryl groups at the 4-position .
- Post-esterification modifications : Hydroxylation via Sharpless dihydroxylation or epoxidation .
Q. How can researchers quantify purity and detect trace byproducts?
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to calculate purity .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of impurities (e.g., [M+H]+ ions with <2 ppm error) .
- HPLC-DAD/MS : Coupled diode-array and mass detection to correlate retention times with UV/vis and mass spectra .
Methodological Notes
- Data validation : Cross-reference spectral data with NIST libraries (e.g., m/z 182 for methyl vanillate derivatives) .
- Reaction optimization : Design of experiments (DoE) to evaluate pH, temperature, and catalyst loading interactions .
- Safety protocols : Follow Sigma-Aldrich guidelines for handling reactive intermediates (e.g., sulfonyl chlorides) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
